Delparantag
Description
This compound has been used in trials studying the treatment of Angioplasty, Coronary Artery Disease (CAD), and Percutaneous Coronary Intervention.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Structure
2D Structure
Properties
IUPAC Name |
N-[(2S)-6-amino-1-[3-[[(2S)-6-amino-1-[3-[[(2S)-6-amino-1-(3-carbamoyl-4-methoxyanilino)-1-oxohexan-2-yl]carbamoyl]-4-methoxyanilino]-1-oxohexan-2-yl]carbamoyl]-4-methoxyanilino]-1-oxohexan-2-yl]-5-[[(2S)-2,6-diaminohexanoyl]amino]-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H79N13O12/c1-78-45-21-17-33(29-37(45)49(62)70)64-54(75)42(14-6-10-26-58)67-51(72)39-31-35(19-23-47(39)80-3)66-56(77)44(16-8-12-28-60)69-52(73)40-32-36(20-24-48(40)81-4)65-55(76)43(15-7-11-27-59)68-50(71)38-30-34(18-22-46(38)79-2)63-53(74)41(61)13-5-9-25-57/h17-24,29-32,41-44H,5-16,25-28,57-61H2,1-4H3,(H2,62,70)(H,63,74)(H,64,75)(H,65,76)(H,66,77)(H,67,72)(H,68,71)(H,69,73)/t41-,42-,43-,44-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFIFNGOPQUNIT-ITMZJIMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(CCCCN)N)C(=O)NC(CCCCN)C(=O)NC2=CC(=C(C=C2)OC)C(=O)NC(CCCCN)C(=O)NC3=CC(=C(C=C3)OC)C(=O)NC(CCCCN)C(=O)NC4=CC(=C(C=C4)OC)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)NC(=O)[C@H](CCCCN)N)C(=O)N[C@@H](CCCCN)C(=O)NC2=CC(=C(C=C2)OC)C(=O)N[C@@H](CCCCN)C(=O)NC3=CC(=C(C=C3)OC)C(=O)N[C@@H](CCCCN)C(=O)NC4=CC(=C(C=C4)OC)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H79N13O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50236236 | |
| Record name | Delparantag | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50236236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1126.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872454-31-4 | |
| Record name | Delparantag [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872454314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Delparantag | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12955 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Delparantag | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50236236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DELPARANTAG | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSY46235ZO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Delparantag's Mechanism of Action on Heparin: A Technical Guide
Disclaimer: This document provides a summary of the mechanism of action of delparantag based on publicly available information from scientific abstracts, reviews, and supplier technical data. Detailed experimental protocols and specific quantitative binding affinity data from primary peer-reviewed publications, particularly the key study by Kuziej et al. (2010), were not fully accessible. Therefore, the level of detail for experimental methodologies is based on established general procedures for similar assays and may not reflect the exact parameters used in the definitive studies of this compound.
Executive Summary
This compound (PMX-60056) is a synthetic, small-molecule cationic agent designed as a reversal agent for unfractionated heparin (UFH) and low-molecular-weight heparin (LMWH).[1][2] Its mechanism of action is rooted in direct, non-covalent binding to heparin molecules, effectively neutralizing their anticoagulant activity.[1] this compound functions by disrupting the critical interaction between heparin and antithrombin (AT), thereby restoring the normal process of blood coagulation.[1] Preclinical studies demonstrated its efficacy in neutralizing heparin's anticoagulant and bleeding effects at a level comparable or slightly superior to protamine sulfate, the current standard of care.[1][3] However, the clinical development of this compound was discontinued following Phase IIa trials due to an unacceptable profile of adverse events, including hypotension.[2] This guide details the core biochemical interactions, summarizes the available quantitative data, and outlines the probable experimental frameworks used to evaluate its function.
Heparin's Anticoagulant Mechanism
To understand this compound's action, it is essential to first review the anticoagulant mechanism of heparin. Heparin is a highly sulfated, negatively charged glycosaminoglycan. It does not possess intrinsic anticoagulant activity but acts as a catalyst to accelerate the action of antithrombin (AT), a natural inhibitor of several coagulation serine proteases.
The key steps are:
-
Binding to Antithrombin: Heparin contains a specific, high-affinity pentasaccharide sequence that binds to AT.[4]
-
Conformational Change: This binding induces a conformational change in AT, which dramatically increases the accessibility of its reactive site loop.
-
Accelerated Inactivation of Factors Xa and IIa (Thrombin): The activated AT-heparin complex rapidly inactivates coagulation factors, primarily Factor Xa and Factor IIa (thrombin). This acceleration is approximately 1,000-fold compared to AT alone.
-
Formation of Ternary Complex (for Thrombin): To inactivate thrombin, heparin must bind to both AT and thrombin simultaneously, forming a ternary bridge. This requires a heparin chain of at least 18 saccharide units. In contrast, the inhibition of Factor Xa only requires heparin's binding to AT. This distinction underlies the different primary activities of UFH and LMWH.
Figure 1: Simplified pathway of heparin's anticoagulant action.
This compound's Core Mechanism of Action
This compound is a salicylamide derivative featuring multiple cationic lysine groups.[2][4] This structure is engineered to function as a "heparin scavenger" through a direct binding mechanism that is independent of antithrombin.
-
Electrostatic Binding: As a highly cationic molecule, this compound is electrostatically attracted to the highly anionic (negatively charged) sulfate and carboxylate groups on the heparin polysaccharide chain.[5]
-
Disruption of AT-Heparin Complex: this compound binds directly to UFH and LMWH, with a specific affinity for the crucial pentasaccharide sequence required for AT binding.[1][4] This binding is non-covalent.
-
Restoration of Coagulation: By sequestering heparin, this compound prevents heparin from binding to and activating antithrombin. As a result, AT returns to its slow, native rate of protease inhibition, and the activities of Factor Xa and thrombin are restored, allowing the coagulation cascade to proceed to fibrin clot formation.
Figure 2: Logical diagram of this compound's heparin neutralization.
Quantitative Data Presentation
The available data from preclinical studies provide key metrics for this compound's neutralization capacity.
| Parameter | Value / Finding | Heparin Type | Source |
| Gravimetric Neutralization Ratio | ~2:1 (this compound:Heparin) | UFH | [1] |
| In Vitro Anti-Xa Neutralization | Significant neutralization at >25 mg/mL | Enoxaparin (LMWH) | [1] |
| In Vitro Anti-IIa & Anti-Xa | Significantly less residual activity at 50 mg/mL | UFH | [1] |
| In Vivo Efficacious Dose (Rat) | 0.5, 1.0, and 2.0 mg/kg (IV) | UFH & LMWH | [1] |
| In Vivo Bleeding Time (Rat) | Dose-dependent reduction of UFH-induced bleeding | UFH | [3] |
| In Vivo Bleeding Time (Rat) | More effective than protamine | Enoxaparin (LMWH) | [3] |
| Plasma Half-Life (Rat) | 3 - 5 minutes | N/A | [1] |
Table 1: Summary of Quantitative Data for this compound.
Experimental Protocols
Detailed protocols from primary literature are not available. The following sections describe the general, established methodologies for the key experiments likely used to characterize this compound.
In Vitro Neutralization Assays (Anti-Xa and Anti-IIa Activity)
These chromogenic assays quantify the activity of Factor Xa or Thrombin (IIa) by measuring their ability to cleave a synthetic substrate that releases a colored molecule (p-nitroaniline), which is detected spectrophotometrically at 405 nm. The amount of color is inversely proportional to the amount of active heparin in the sample.
Objective: To determine the concentration of this compound required to neutralize the anticoagulant activity of UFH or LMWH in plasma.
General Protocol:
-
Plasma Preparation: Citrated normal human plasma is pooled.
-
Heparin Spiking: A known concentration of UFH (e.g., 0.5 IU/mL) or LMWH (e.g., 1.0 IU/mL) is added to the plasma.
-
Neutralizer Addition: Aliquots of the heparinized plasma are incubated with varying concentrations of this compound (or protamine as a comparator) at 37°C for a short period (e.g., 2-5 minutes).
-
Anti-Xa Assay:
-
Excess bovine Factor Xa is added to the sample. The heparin-AT complexes present will inhibit a portion of this Factor Xa.
-
After a precise incubation period (e.g., 60 seconds) at 37°C, a chromogenic substrate specific for Factor Xa is added.
-
The reaction is stopped (e.g., with acetic acid) after a fixed time, and the absorbance at 405 nm is measured.
-
-
Anti-IIa Assay:
-
The protocol is similar, but excess human thrombin (Factor IIa) and a thrombin-specific chromogenic substrate are used.
-
-
Data Analysis: A standard curve is generated using known heparin concentrations. The residual anti-Xa or anti-IIa activity in the this compound-treated samples is calculated and plotted to determine the dose-response relationship and neutralization capacity.
Figure 3: General workflow for in vitro heparin neutralization assays.
In Vivo Rat Tail Transection Bleeding Model
This model is a standard preclinical method for assessing the hemorrhagic effects of anticoagulants and the efficacy of their reversal agents.[3]
Objective: To measure the ability of this compound to reverse UFH- or LMWH-induced bleeding in a live animal model.
General Protocol:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized (e.g., with ketamine/xylazine). A catheter may be placed for intravenous administration of compounds.
-
Anticoagulation: A bolus dose of UFH (e.g., 2 mg/kg) or LMWH (e.g., enoxaparin, 2 mg/kg) is administered intravenously.
-
Reversal Agent Administration: After a short delay (e.g., 5 minutes) to allow for distribution of the anticoagulant, an IV bolus of saline (control), protamine, or this compound at various doses (e.g., 0.5, 1.0, 2.0 mg/kg) is administered.
-
Bleeding Induction: A standardized injury is made to the tail. A common method is to transect (amputate) a distal segment (e.g., 10 mm) of the tail with a scalpel.
-
Bleeding Measurement: The transected tail is immediately immersed in pre-warmed (37°C) isotonic saline.[6][7] Bleeding time is recorded as the total time from transection until bleeding ceases for a defined period (e.g., 2 minutes). Total blood loss can also be quantified by measuring the hemoglobin content of the saline bath.[6]
-
Data Analysis: Bleeding times and/or blood loss volumes are compared between the different treatment groups (saline control, heparin alone, heparin + reversal agent) using appropriate statistical tests.
Conclusion
This compound represents a rationally designed heparin antidote that operates through a direct, charge-based binding and sequestration mechanism.[1][4] Its ability to effectively neutralize both UFH and LMWH in preclinical models demonstrated the viability of this approach.[3] Quantitative in vitro and in vivo data confirm a potent, dose-dependent reversal of heparin's anticoagulant effects.[1][3] While its clinical development was halted due to safety concerns, the study of this compound provides a valuable framework for the development of future synthetic, non-biologic anticoagulant reversal agents. The methodologies and mechanisms explored in its development continue to inform the field of antithrombotic therapy and management.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Reversal Activity and Toxicity of Heparin-Binding Copolymer after Subcutaneous Administration of Enoxaparin in Mice [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Drug Repurposing and Polypharmacology to Fight SARS-CoV-2 Through Inhibition of the Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serum Albumin–Peptide Conjugates for Simultaneous Heparin Binding and Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New approaches in tail‐bleeding assay in mice: improving an important method for designing new anti‐thrombotic agents - PMC [pmc.ncbi.nlm.nih.gov]
PMX-60056 (Delparantag): A Technical Guide to a Novel Heparin and LMWH Reversal Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
PMX-60056, also known as Delparantag, is a synthetic, small-molecule salicylamide derivative designed as a reversal agent for unfractionated heparin (UFH) and low-molecular-weight heparin (LMWH).[1][2] This document provides a comprehensive technical overview of PMX-60056, including its chemical structure, physicochemical properties, mechanism of action, and a summary of key preclinical and clinical findings. Detailed experimental protocols for the evaluation of its heparin-neutralizing activity are also presented, alongside graphical representations of its mechanism and experimental workflows.
Chemical Structure and Physicochemical Properties
PMX-60056 is a complex salicylamide derivative. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Synonyms | This compound, PMX60056 | [1][3] |
| CAS Number | 872454-31-4 (free base) | [1][3] |
| Molecular Formula | C₅₆H₇₉N₁₃O₁₂ | [1][3] |
| Molecular Weight | 1126.33 g/mol | [1][3] |
| IUPAC Name | N-((S)-6-amino-1-((3-(((S)-6-amino-1-((3-(((S)-6-amino-1-((3-carbamoyl-4-methoxyphenyl)amino)-1-oxohexan-2-yl)carbamoyl)-4-methoxyphenyl)amino)-1-oxohexan-2-yl)carbamoyl)-4-methoxyphenyl)amino)-1-oxohexan-2-yl)-5-(((S)-2,6-diaminohexanoyl)amino)-2-methoxybenzamide | [3] |
| Chemical Class | Salicylamide derivative | [1] |
Mechanism of Action: Heparin Neutralization
PMX-60056 functions as a heparin antagonist by directly binding to heparin and LMWH molecules.[2] This binding is believed to be electrostatic in nature, occurring at the pentasaccharide region of heparin, which is the binding site for antithrombin III (ATIII). By occupying this site, PMX-60056 competitively inhibits the interaction between heparin and ATIII, thereby neutralizing heparin's anticoagulant effect. This restores the normal coagulation cascade.
Preclinical and Clinical Data
In Vitro Studies
In vitro experiments using human plasma have demonstrated the potent heparin-neutralizing capabilities of PMX-60056.
| Assay | Key Findings | Reference |
| Activated Partial Thromboplastin Time (aPTT) | PMX-60056 effectively neutralized heparin-induced prolongation of aPTT. | [4] |
| Heptest | Demonstrated effective neutralization of heparin activity. | [4] |
| Anti-Factor Xa Activity | Showed concentration-dependent neutralization of anti-Xa activity of both UFH and enoxaparin (a LMWH). At concentrations above 25 mg/mL, PMX-60056 was significantly more effective than protamine. | [2] |
| Anti-Factor IIa Activity | More potent than protamine on a gravimetric basis at neutralizing anti-IIa activity. | [2] |
In Vivo Studies
Animal studies have corroborated the in vitro findings, demonstrating the efficacy of PMX-60056 in living systems.
| Animal Model | Key Findings | Reference |
| Sprague-Dawley Rats | PMX-60056 dose-dependently reversed UFH-induced bleeding. It was as effective as protamine at neutralizing the antithrombotic and hemorrhagic effects of UFH and was slightly more effective against enoxaparin. The plasma half-life of this compound was observed to be between 3 and 5 minutes. | [2][4] |
Clinical Trials
PMX-60056 has undergone human clinical trials to evaluate its safety and efficacy.
| Trial Phase | Key Findings | Reference |
| Phase 1 | A double-blind, placebo-controlled crossover trial in six healthy male subjects showed that PMX-60056 rapidly and completely reversed the anticoagulant effects of a 70U/kg intravenous bolus of unfractionated heparin. The reversal was observed to be permanent, with no dissociation of the PMX-60056-heparin complex. | [4] |
| Phase 2 | A multi-center, open-label trial was initiated to evaluate the safety and efficacy of PMX-60056 in reversing heparin in patients undergoing percutaneous coronary intervention (PCI). The primary endpoint was to reduce the post-procedure activated clotting time (ACT) to less than 30 seconds above the baseline level. | [5] |
Experimental Protocols
In Vitro Anticoagulant Neutralization Assays
The following protocols are generalized from published studies.[4]
a. Reagents and Materials:
-
Normal human plasma (pooled, citrated)
-
Unfractionated heparin (UFH) or Low-Molecular-Weight Heparin (LMWH, e.g., enoxaparin)
-
PMX-60056
-
Protamine sulfate (as a comparator)
-
aPTT reagent (e.g., bioMérieux)
-
Heptest reagent (e.g., Haemachem)
-
Human Factor Xa and Human Thrombin (e.g., Enzyme Research Laboratories)
-
Chromogenic substrates for Factor Xa and Thrombin (e.g., American Diagnostica)
-
Fibrometer or automated coagulation analyzer
b. Procedure:
-
Prepare stock solutions of UFH/LMWH, PMX-60056, and protamine sulfate in appropriate buffers.
-
Spike pooled human plasma with a known concentration of UFH or LMWH to achieve a therapeutic level of anticoagulation.
-
To the heparinized plasma, add varying concentrations of PMX-60056 or protamine sulfate. A saline control should also be included.
-
Incubate the mixtures for a specified time at 37°C.
-
Perform coagulation and antiprotease assays:
-
aPTT and Heptest: Measure clotting times using a fibrometer according to the manufacturer's instructions.
-
Anti-Factor Xa and Anti-Factor IIa Assays: These are typically performed on an automated coagulation analyzer using chromogenic substrates. The residual enzyme activity is inversely proportional to the amount of un-neutralized heparin.
-
In Vivo Hemorrhagic and Antithrombotic Neutralization Model (Rat)
This protocol is based on a study using Sprague-Dawley rats.[4]
a. Animals and Anesthesia:
-
Male Sprague-Dawley rats.
-
Anesthetize animals according to approved institutional protocols.
b. Experimental Groups:
-
Vehicle control (saline)
-
UFH or LMWH alone
-
UFH or LMWH followed by saline
-
UFH or LMWH followed by varying doses of PMX-60056
-
UFH or LMWH followed by varying doses of protamine sulfate
c. Procedure:
-
Administer a bolus intravenous (IV) injection of UFH (e.g., 2 mg/kg) or LMWH.
-
After a short interval (e.g., 5 minutes), administer an IV bolus of saline, PMX-60056, or protamine sulfate.
-
Bleeding Time Assessment (Tail Transection Model):
-
Transect the tail at a specific diameter.
-
Gently blot the bleeding site with filter paper at regular intervals until bleeding ceases.
-
Record the time to cessation of bleeding.
-
-
Antithrombotic Activity Assessment (Jugular Vein Clamping Model):
-
Isolate a segment of the jugular vein.
-
Induce thrombosis by clamping the vein.
-
Measure the time to occlusion or the size of the resulting thrombus.
-
Conclusion
PMX-60056 (this compound) is a promising novel agent for the reversal of heparin and LMWH-induced anticoagulation. Its distinct mechanism of action, involving direct binding to the heparin pentasaccharide, offers a potential alternative to protamine sulfate. Preclinical and early-phase clinical data indicate its efficacy and a favorable safety profile. Further clinical development will be crucial to fully establish its role in clinical practice for managing bleeding complications associated with heparin therapy.
References
Delparantag: A Heparin-Mimetic Compound for Anticoagulant Reversal
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Delparantag (formerly PMX-60056) is a synthetic, small-molecule, heparin-mimetic compound designed as a reversal agent for unfractionated heparin (UFH) and low-molecular-weight heparin (LMWH).[1][2] As a salicylamide derivative, this compound was developed to offer a safer and potentially more effective alternative to protamine sulfate, the current standard of care for heparin neutralization, which is associated with risks of serious side effects.[1][3] this compound's mechanism of action involves direct binding to heparin, thereby neutralizing its anticoagulant activity.[4] Although its clinical development was discontinued after Phase II trials, the study of this compound provides valuable insights into the design and function of heparin reversal agents.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative preclinical data, detailed experimental protocols, and relevant biological pathways.
Chemical and Physical Properties
This compound is a complex organic molecule with the following properties:
| Property | Value |
| Chemical Formula | C₅₆H₇₉N₁₃O₁₂ |
| Molecular Weight | 1126.33 g/mol |
| Synonyms | PMX-60056 |
| Chemical Class | Salicylamide derivative |
Mechanism of Action
This compound functions as a heparin antagonist through a direct binding mechanism. It is designed to specifically interact with the pentasaccharide sequence of UFH and LMWH. This binding competitively inhibits the interaction between heparin and antithrombin III (AT-III), a key step in the anticoagulant cascade.[4]
By disrupting the heparin-AT-III complex, this compound effectively neutralizes heparin's potentiation of AT-III's inhibitory activity against coagulation factors, primarily Factor Xa and Factor IIa (thrombin).[4] This leads to a restoration of normal hemostasis.
Signaling Pathway of Heparin Action and this compound Reversal
Caption: Mechanism of heparin anticoagulation and its reversal by this compound.
Preclinical Data
Preclinical studies in animal models have demonstrated the efficacy of this compound in neutralizing the anticoagulant and hemorrhagic effects of UFH and LMWH (enoxaparin).
In Vivo Efficacy in a Rat Bleeding Model
A key preclinical study utilized a rat tail transection model to assess the in vivo efficacy of this compound in reversing heparin-induced bleeding.[3]
| Treatment Group | Dose (mg/kg) | Bleeding Time (minutes, mean ± SEM) |
| Saline (Control) | - | 7.3 ± 1.4 |
| UFH | 2 | 29.1 ± 5.1 |
| UFH + this compound | 2 + 0.5 | Dose-dependent reduction |
| UFH + this compound | 2 + 1.0 | Dose-dependent reduction |
| UFH + this compound | 2 + 2.0 | Near complete neutralization |
| UFH + Protamine | 2 + 2.0 | Near complete neutralization |
| Enoxaparin | 2 | 16.7 ± 3.6 |
| Enoxaparin + this compound | 2 + 2.0 | 7.4 ± 1.2 |
| Enoxaparin + Protamine | 2 + 2.0 | 8.7 ± 1.5 |
These results indicate that this compound effectively neutralizes UFH-induced bleeding in a dose-dependent manner, with efficacy comparable to protamine at equigravimetric doses.[3] Furthermore, this compound appeared to be slightly more effective than protamine in neutralizing the hemorrhagic effects of enoxaparin.[3]
In Vivo Efficacy in a Rat Thrombosis Model
The same study also employed a rat jugular vein clamping model to evaluate the neutralization of the antithrombotic effects of heparin.
| Treatment Group | Dose (mg/kg) | Antithrombotic Effect (Number of Clamps to Occlusion, mean ± SEM) |
| Vehicle (Control) | - | 3.4 ± 0.5 |
| UFH | 2 | 7.2 ± 1.1 |
| UFH + this compound | 2 + (0.5-2.0) | Dose-dependent neutralization |
| UFH + Protamine | 2 + (0.5-2.0) | Dose-dependent neutralization |
| Enoxaparin | 2 | 7.0 ± 0.6 |
| Enoxaparin + this compound | 2 + (0.5-2.0) | Comparable neutralization to protamine |
| Enoxaparin + Protamine | 2 + (0.5-2.0) | Comparable neutralization to this compound |
This compound demonstrated a dose-dependent neutralization of the antithrombotic effects of both UFH and enoxaparin, with a performance comparable to that of protamine.[1]
Clinical Development
This compound progressed to Phase II clinical trials for the reversal of heparin in patients undergoing percutaneous coronary intervention (PCI).[5][6] The primary endpoint of these studies was to evaluate the safety and efficacy of this compound in reversing heparin's anticoagulant effect, as measured by activated clotting time (ACT).[5] However, the clinical development of this compound was ultimately discontinued.[1]
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity
While specific SPR data for this compound's binding to heparin is not publicly available, the following protocol outlines a general approach for such an investigation.
Objective: To determine the binding affinity and kinetics of this compound to unfractionated heparin.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ethanolamine)
-
Biotinylated heparin
-
Streptavidin
-
This compound solutions of varying concentrations
-
Running buffer (e.g., HBS-EP+)
Methodology:
-
Surface Preparation: A sensor chip is activated with a mixture of NHS and EDC. Streptavidin is then injected over the surface for covalent immobilization.
-
Ligand Immobilization: Biotinylated heparin is injected over the streptavidin-coated surface, allowing for high-affinity capture.
-
Analyte Injection: A series of this compound solutions with varying concentrations are injected over the heparin-functionalized surface.
-
Data Analysis: The association and dissociation rates are monitored in real-time. The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Caption: Experimental workflow for Surface Plasmon Resonance (SPR) analysis.
Activated Partial Thromboplastin Time (aPTT) Assay
Objective: To assess the in vitro neutralization of heparin's anticoagulant effect by this compound.
Materials:
-
Citrated human plasma
-
Unfractionated heparin
-
This compound solutions of varying concentrations
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl₂) solution
-
Coagulometer
Methodology:
-
Sample Preparation: Pooled normal human plasma is spiked with a known concentration of unfractionated heparin.
-
Neutralization: Aliquots of the heparinized plasma are incubated with varying concentrations of this compound or a control (saline) for a specified time at 37°C.
-
Assay Performance:
-
The plasma samples are incubated with the aPTT reagent at 37°C.
-
Clotting is initiated by the addition of CaCl₂.
-
-
Measurement: The time to clot formation is measured in seconds by the coagulometer. A dose-response curve is generated by plotting the aPTT (in seconds) against the this compound concentration.
Anti-Factor Xa (Anti-Xa) Assay
Objective: To quantify the neutralization of heparin's inhibitory effect on Factor Xa by this compound.
Materials:
-
Citrated human plasma
-
Unfractionated heparin or LMWH
-
This compound solutions of varying concentrations
-
Anti-Xa assay kit (containing excess Factor Xa, antithrombin, and a chromogenic Factor Xa substrate)
-
Spectrophotometer or automated coagulation analyzer
Methodology:
-
Sample Preparation: Similar to the aPTT assay, plasma is anticoagulated with heparin or LMWH and then incubated with varying concentrations of this compound.
-
Assay Principle: In the presence of heparin, antithrombin inhibits the activity of the added Factor Xa. This compound neutralizes the heparin, allowing more Factor Xa to remain active.
-
Measurement: The residual Factor Xa activity is measured by its ability to cleave a chromogenic substrate, resulting in a color change that is quantified spectrophotometrically. The amount of color produced is inversely proportional to the amount of heparin activity. A standard curve is used to determine the heparin concentration (in IU/mL) in the samples.
Caption: General workflow for in vitro heparin neutralization assays.
Interaction with Platelet Factor 4 (PF4)
Information regarding the direct interaction of this compound with Platelet Factor 4 (PF4) is not extensively available in the public domain. PF4 is a positively charged protein released from platelets that can bind to and neutralize heparin. This interaction is also implicated in the pathogenesis of heparin-induced thrombocytopenia (HIT). While it is known that salicylamide derivatives can interact with platelets, further studies would be required to elucidate the specific relationship between this compound and PF4.[7]
Conclusion
This compound is a synthetic heparin-mimetic that demonstrated preclinical efficacy in neutralizing the anticoagulant and hemorrhagic effects of both unfractionated and low-molecular-weight heparins. Its mechanism of action, centered on direct binding to the heparin pentasaccharide, represents a rational approach to anticoagulant reversal. Although its clinical development was halted, the data gathered from the study of this compound contribute to the broader understanding of heparin antagonists and may inform the development of future therapeutic agents in this class. The experimental protocols detailed herein provide a framework for the continued investigation of heparin-mimetic compounds.
References
- 1. ovid.com [ovid.com]
- 2. Frontiers | Drug Repurposing and Polypharmacology to Fight SARS-CoV-2 Through Inhibition of the Main Protease [frontiersin.org]
- 3. ashpublications.org [ashpublications.org]
- 4. ashpublications.org [ashpublications.org]
- 5. dicardiology.com [dicardiology.com]
- 6. PolyMedix Inc. Initiates Phase 2 Clinical Trial with Novel Heptagonist, PMX-60056 - BioSpace [biospace.com]
- 7. Salicylamide reverses the aspirin-antagonistic effect of salicylic acid on rat platelet cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Delparantag: A Technical Guide to its Core Function as a Heparin Reversal Agent and its Status in Inflammatory Disease Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Delparantag (also known as PMX-60056) is a synthetic, small molecule developed primarily as a reversal agent for the anticoagulant effects of unfractionated heparin (UFH) and low molecular weight heparin (LMWH). Its mechanism of action is centered on the direct binding and neutralization of heparin, thereby restoring normal coagulation. Despite extensive research into its anticoagulant-reversing properties, a thorough review of available scientific literature and clinical trial data reveals no significant evidence of this compound being investigated as a primary anti-inflammatory agent. This guide will provide an in-depth overview of this compound's established mechanism of action, summarize the quantitative data from its development as a heparin antagonist, and detail relevant experimental protocols. It will also address the current lack of data supporting its use in inflammatory disease research.
Mechanism of Action: Heparin Neutralization
This compound is a cationic molecule designed to bind with high affinity to the anionic heparin and LMWH molecules. This binding is a non-covalent, charge-charge interaction. By forming a complex with heparin, this compound effectively prevents heparin from binding to and activating antithrombin III (ATIII). The heparin-ATIII complex is responsible for the potentiation of ATIII's anticoagulant activity, which involves the inhibition of key coagulation factors, primarily Factor Xa and thrombin (Factor IIa). By neutralizing heparin, this compound restores the activity of these coagulation factors, leading to a rapid reversal of the anticoagulant state.
Quantitative Data
The development of this compound focused on its ability to reverse heparin-induced anticoagulation. Key quantitative parameters were measured in preclinical and clinical studies to assess its efficacy.
| Parameter | Value/Observation | Context |
| Heparin Neutralization Ratio | Complete neutralization at an approximate 2:1 gravimetric ratio (this compound:Heparin) | In heparinized plasma, this compound was more potent on a gravimetric basis than protamine at neutralizing both anti-Xa and anti-IIa activities. |
| Residual Anti-Xa and Anti-IIa Activity | Significantly less residual activity with this compound at 50 mg/mL compared to protamine. | In vitro studies in heparinized plasma. |
| Enoxaparin (LMWH) Neutralization | Concentration-dependent neutralization of anti-Xa activity. | Significantly less residual anti-Xa activity at this compound concentrations above 25 mg/mL in plasma anticoagulated with enoxaparin. |
| Plasma Half-life | 3 to 5 minutes | In male Sprague-Dawley rats following intravenous injection. |
| Clinical Trial - Phase 1B | A single dose completely reversed the anticoagulant effects of heparin. | Study in healthy human subjects; no serious adverse events were reported. |
| Clinical Trial - Phase 2 | Designed to enroll up to 40 patients undergoing percutaneous coronary intervention (PCI). | The primary endpoint was to evaluate the safety and efficacy in reversing heparin in a surgical setting.[1] |
Experimental Protocols
The evaluation of this compound's heparin-reversing activity involved standard coagulation assays and animal models of bleeding.
In Vitro Coagulation Assays
Objective: To determine the potency of this compound in neutralizing the anticoagulant effects of UFH and LMWH in plasma.
Methodology:
-
Plasma Preparation: Human plasma is anticoagulated with citrate.
-
Heparinization: A known concentration of UFH or LMWH (e.g., enoxaparin) is added to the plasma.
-
Addition of Reversal Agent: Various concentrations of this compound or a comparator (e.g., protamine sulfate) are added to the heparinized plasma samples.
-
Coagulation Parameter Measurement:
-
Activated Partial Thromboplastin Time (aPTT): Measures the integrity of the intrinsic and common coagulation pathways, prolonged by UFH.
-
Anti-Factor Xa Activity: A chromogenic assay to specifically measure the inhibition of Factor Xa, the primary mechanism of LMWH.
-
Anti-Factor IIa (Thrombin) Activity: A chromogenic assay to measure the inhibition of thrombin.
-
-
Data Analysis: The concentration of this compound required to normalize the coagulation parameters is determined.
In Vivo Animal Models
Objective: To assess the efficacy of this compound in reversing heparin-induced bleeding in a living system.
Methodology (Rat Tail Transection Model):
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized.
-
Anticoagulation: A bolus of UFH or LMWH is administered intravenously to induce a state of anticoagulation.
-
Administration of Reversal Agent: A specified dose of this compound (e.g., 0.5, 1.0, or 2.0 mg/kg) or a control (saline or protamine) is administered intravenously.
-
Bleeding Induction: A standardized injury, such as transection of the distal portion of the tail, is made.
-
Bleeding Measurement: The total blood loss is quantified by collecting the blood on a pre-weighed filter paper over a set period.
-
Data Analysis: The reduction in blood loss in the this compound-treated group is compared to the control groups.
Status of this compound in Inflammatory Disease Research
A comprehensive search of scientific databases and clinical trial registries does not yield any studies investigating this compound for a primary anti-inflammatory purpose. The research focus has been exclusively on its role as an antagonist to heparinoids.
It is important to note that heparin and LMWH themselves have been reported to possess anti-inflammatory properties, independent of their anticoagulant effects. These properties are thought to be mediated through mechanisms such as:
-
Inhibition of selectin-mediated cell adhesion.
-
Binding to and sequestering inflammatory cytokines.
-
Inhibition of complement activation.
This compound's mechanism of action is to bind to and neutralize heparin. Therefore, it would be expected to counteract, rather than mimic or enhance, any anti-inflammatory effects of heparin that are dependent on the heparin molecule's structure and charge.
Conclusion
This compound is a well-characterized heparin reversal agent with a clear mechanism of action involving the direct neutralization of heparin and LMWH. Quantitative data from preclinical and early-phase clinical trials support its efficacy in this role. However, the development of this compound appears to have been discontinued. For researchers, scientists, and drug development professionals interested in inflammatory diseases, it is crucial to note the absence of evidence supporting the use of this compound as an anti-inflammatory agent. Its function is to reverse the effects of heparins, which would likely include their anti-inflammatory properties. Future research in this area should focus on novel molecules specifically designed to target inflammatory pathways.
References
The Anti-Inflammatory Landscape of Heparin and the Unexplored Role of its Reversal Agent, Delparantag: A Technical Guide
Absence of Evidence: The Anti-Inflammatory Profile of Delparantag
A comprehensive review of peer-reviewed scientific literature and clinical trial data reveals a significant finding: there is currently no available scientific evidence to suggest that this compound (PMX-60056) possesses intrinsic anti-inflammatory properties. Furthermore, there are no published studies investigating the effect of this compound on the well-established anti-inflammatory activities of unfractionated heparin (UFH) or low molecular weight heparin (LMWH), the anticoagulants it is designed to neutralize[1]. The primary and sole characterized function of this compound is the reversal of heparin's anticoagulant effects through direct binding[2][3].
This technical guide will, therefore, focus on the extensively documented anti-inflammatory properties of heparin and LMWH. Understanding these properties is critical for researchers, scientists, and drug development professionals, as the administration of a heparin reversal agent like this compound would, in theory, abrogate these effects. This document will provide a detailed overview of heparin's anti-inflammatory mechanisms, supported by experimental data and protocols, to offer a foundational understanding for future investigations into the immunological consequences of heparin reversal.
The Multifaceted Anti-Inflammatory Properties of Heparin
Heparin and its derivatives, beyond their well-known anticoagulant functions, exhibit significant anti-inflammatory effects[4][5][6]. These properties are of considerable interest, although their clinical application as anti-inflammatory agents has been limited by the associated risk of bleeding[6]. The anti-inflammatory actions of heparin are multifaceted, targeting several key stages of the inflammatory cascade.
Key Mechanisms of Heparin's Anti-Inflammatory Action
The anti-inflammatory effects of heparin are primarily mediated through its ability to interact with various proteins involved in the inflammatory process. These mechanisms include:
-
Inhibition of Selectin-Mediated Cell Adhesion: Heparin can block the function of L- and P-selectins, which are crucial for the initial tethering and rolling of leukocytes on the endothelial surface, a critical step in their migration to sites of inflammation[7][8]. The 6-O-sulfation of glucosamine residues within the heparin structure is vital for this selectin inhibition[7][8].
-
Neutralization of Pro-Inflammatory Cytokines: Low molecular weight heparin has been shown to bind with high affinity to key pro-inflammatory cytokines such as Interferon-gamma (IFNγ) and Interleukin-6 (IL-6)[9][10]. This binding can inhibit their interaction with their respective cellular receptors, thereby downregulating their signaling pathways[9][10].
-
Inhibition of the TLR4-MyD88-NF-κB Signaling Pathway: LMWH has been demonstrated to improve the inflammatory state in acute sinusitis in animal models by inhibiting this key inflammatory signaling pathway.
-
Interference with Leukocyte Transmigration: LMWH can interfere with multiple stages of leukocyte transmigration, an effect largely mediated by the inhibition of IL-6 and TNF-α.
Quantitative Data on Heparin's Anti-Inflammatory Effects
The following table summarizes key quantitative data from preclinical studies investigating the anti-inflammatory effects of heparin and LMWH.
| Parameter Measured | Experimental Model | Treatment | Key Findings | Reference |
| Inhibition of IFNγ antiproliferative activity | WISH cells stimulated with IFNγ | Low Molecular Weight Heparin (LMWH) | LMWH inhibited the antiproliferative activity of IFNγ in a concentration-dependent manner, with approximately 35 IU/ml reducing it to 50% of the control level.[10] | [10] |
| Inhibition of Leukocyte Accumulation | Patients with colitis | Low Molecular Weight Heparin (LMWH) | LMWH was found to inhibit leukocyte accumulation in patients diagnosed with colitis. | |
| Reduction of Inflammatory Mediators | Rat model of acute sinusitis | Low Molecular Weight Heparin (LMWH) | LMWH significantly reduced the release of inflammatory mediators and the formation of bacterial colonies. |
Experimental Protocols
In Vitro Assay for IFNγ-Induced Antiproliferative Activity
This protocol is based on the methodology described in studies investigating the effect of LMWH on IFNγ signaling[10].
-
Cell Culture: WISH (human amnion) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density that allows for logarithmic growth during the experiment.
-
Treatment: Cells are treated with a constant concentration of IFNγ in the presence of varying concentrations of LMWH. Control wells receive only IFNγ or media.
-
Incubation: The plates are incubated for a period sufficient to observe the antiproliferative effects of IFNγ (e.g., 72 hours).
-
Cell Viability Assay: Cell viability is assessed using a standard method, such as the MTT assay. The absorbance is measured at the appropriate wavelength.
-
Data Analysis: The percentage of inhibition of IFNγ antiproliferative activity is calculated for each LMWH concentration relative to the IFNγ-only control.
Animal Model of Acute Sinusitis
This protocol is a generalized representation based on the study of LMWH in a rat model of acute sinusitis.
-
Animal Model Induction: Acute sinusitis is induced in Sprague-Dawley rats. This can be achieved by intranasal administration of a bacterial suspension (e.g., Staphylococcus aureus).
-
Treatment Groups: The rats are randomly divided into several groups: a control group, a model group (induced sinusitis, no treatment), and treatment groups receiving different doses of LMWH via subcutaneous injection or nasal irrigation.
-
Treatment Administration: LMWH is administered according to the assigned group for a specified duration.
-
Sample Collection: At the end of the treatment period, nasal lavage fluid and nasal mucosal tissues are collected.
-
Analysis of Inflammatory Markers: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the nasal lavage fluid and tissue homogenates are measured using ELISA.
-
Histopathological Examination: Nasal mucosal tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of inflammation and tissue damage.
-
Western Blot Analysis: Protein expression levels of key components of the TLR4-MyD88-NF-κB signaling pathway in the nasal mucosal tissue are analyzed by Western blot.
Signaling Pathways and Experimental Workflows
Heparin's Inhibition of Selectin-Mediated Leukocyte Adhesion
Caption: Heparin blocks P- and L-selectin binding, inhibiting leukocyte adhesion.
LMWH Inhibition of IFNγ Signaling Pathway
Caption: LMWH sequesters IFNγ, preventing receptor binding and subsequent signaling.
Theoretical Implication of this compound on Heparin's Anti-Inflammatory Action
Caption: Theoretical reversal of heparin's anti-inflammatory effect by this compound.
Conclusion and Future Directions
While this compound is established as a specific and effective reversal agent for heparin-induced anticoagulation, its impact on the inflammatory state remains an unexplored area of research. The anti-inflammatory properties of heparin are significant and mediated through well-defined molecular pathways. Theoretically, by binding to and neutralizing heparin, this compound would also reverse these anti-inflammatory effects. This could have clinical implications in scenarios where both anticoagulation and inflammation are being managed, such as in certain cardiovascular procedures or systemic inflammatory conditions.
For researchers, scientists, and drug development professionals, this knowledge gap represents an opportunity. Future studies should aim to:
-
Investigate the in vitro and in vivo effects of this compound on inflammatory markers and signaling pathways, both in the presence and absence of heparin.
-
Characterize the impact of this compound on leukocyte-endothelial interactions.
-
Evaluate the clinical relevance of heparin's anti-inflammatory effects and their reversal by this compound in relevant patient populations.
A deeper understanding of the interplay between heparin, its reversal agents, and the inflammatory response will be crucial for optimizing patient care and developing novel therapeutic strategies.
References
- 1. A 1-year drug utilization evaluation of protamine in hospitalized patients to identify possible future roles of heparin and low molecular weight heparin reversal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fiercehealthcare.com [fiercehealthcare.com]
- 3. dicardiology.com [dicardiology.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Anti-Inflammatory Effects of Heparin and Its Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anti-inflammatory effects of heparin and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heparin's anti-inflammatory effects require glucosamine 6-O-sulfation and are mediated by blockade of L- and P-selectins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Frontiers | Low Molecular Weight Heparin Improves the Inflammatory State of Acute Sinusitis Rats Through Inhibiting the TLR4-MyD88-NF-κB Signaling Pathway [frontiersin.org]
Delparantag: A Technical Guide to Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delparantag (PMX-60056) is a synthetic, small-molecule salicylamide derivative developed as a reversal agent for unfractionated heparin (UFH) and low-molecular-weight heparin (LMWH).[1][2] Its primary application in basic research lies in the study of anticoagulation reversal and the development of novel therapeutic strategies for managing heparin-induced bleeding. This technical guide provides an in-depth overview of the core basic research applications of this compound, including its mechanism of action, experimental protocols, and quantitative data from preclinical studies.
Mechanism of Action: Heparin Neutralization
This compound functions by directly binding to heparin molecules, thereby neutralizing their anticoagulant activity. The core of heparin's anticoagulant effect is its potentiation of antithrombin (AT), a natural inhibitor of several coagulation proteases, most notably Factor Xa (FXa) and thrombin (Factor IIa). Heparin binds to AT via a specific pentasaccharide sequence, inducing a conformational change in AT that accelerates the inhibition of FXa and thrombin.
This compound is designed to specifically bind to this critical pentasaccharide sequence on heparin and LMWH.[1] This binding competitively displaces antithrombin from the heparin molecule, disrupting the heparin-antithrombin-protease complex and restoring the normal, slower rate of coagulation factor inhibition.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical evaluations of this compound.
Table 1: In Vitro Neutralization of Heparinoids
| Parameter | This compound (PMX-60056) | Protamine Sulfate | Reference(s) |
| Potency vs. Protamine | More potent on a gravimetric basis | Standard of care | [1] |
| Heparin Neutralization | Complete neutralization at an approximate 2:1 ratio (this compound:Heparin) | Variable | [1] |
| Residual Anti-Xa and Anti-IIa Activity | Significantly less with this compound at 50 µg/mL in heparinized plasma | Higher residual activity | [1] |
| Enoxaparin (LMWH) Neutralization | Concentration-dependent neutralization of anti-Xa activity; significantly less residual activity at >25 µg/mL | Less effective | [1] |
Table 2: In Vivo Efficacy in a Rat Model
| Parameter | UFH (2 mg/kg) + Saline | UFH (2 mg/kg) + this compound | Enoxaparin (2 mg/kg) + Saline | Enoxaparin (2 mg/kg) + this compound | Reference(s) |
| Bleeding Time (Tail Transection) | 29.1 ± 5.1 min | Dose-dependent reduction | 16.7 ± 3.6 min | 7.4 ± 1.2 min | [3] |
| Antithrombotic Activity (Clamps) | 7.2 ± 1.1 | Comparable to protamine | 7.0 ± 0.6 | Comparable to protamine | [3] |
Table 3: Pharmacokinetic Profile in Rats
| Parameter | Value | Reference(s) |
| Plasma Half-life | 3 to 5 minutes | [1] |
Experimental Protocols
In Vitro Heparin Neutralization Assays
These assays are crucial for determining the potency and efficacy of heparin-reversing agents.
Principle: This assay measures the residual Factor Xa activity in plasma after neutralization of heparin by this compound. The amount of residual Factor Xa is inversely proportional to the amount of active heparin-antithrombin complex.
Methodology:
-
Sample Preparation: Prepare citrated human plasma samples containing a known concentration of UFH or LMWH (e.g., 1 IU/mL).
-
Incubation with this compound: Add varying concentrations of this compound to the heparinized plasma samples. Incubate for a specified time (e.g., 5 minutes) at 37°C.
-
Addition of Factor Xa: Add a known excess of purified Factor Xa to the samples. The active heparin-antithrombin complexes will inhibit a portion of this Factor Xa.
-
Chromogenic Substrate: Add a chromogenic substrate specific for Factor Xa. The residual, uninhibited Factor Xa will cleave the substrate, releasing a colored compound (e.g., p-nitroaniline).
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 405 nm) using a spectrophotometer.
-
Analysis: Construct a dose-response curve by plotting the absorbance (or % inhibition) against the concentration of this compound. Calculate the IC50 value, representing the concentration of this compound required to achieve 50% neutralization of heparin activity.
Principle: This assay is similar to the anti-Xa assay but measures the residual thrombin (Factor IIa) activity.
Methodology:
-
Sample Preparation: Prepare heparinized plasma samples as described for the anti-Xa assay.
-
Incubation with this compound: Incubate the samples with varying concentrations of this compound.
-
Addition of Thrombin: Add a known excess of purified thrombin to the samples.
-
Chromogenic Substrate: Add a chromogenic substrate specific for thrombin.
-
Measurement and Analysis: Measure the absorbance and analyze the data as described for the anti-Xa assay.
In Vivo Models in Rats
Animal models are essential for evaluating the efficacy of this compound in a physiological setting.
Principle: This model assesses the effect of this compound on heparin-induced bleeding.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats.
-
Anesthesia: Anesthetize the rats according to approved institutional protocols.
-
Anticoagulation: Administer UFH (e.g., 2 mg/kg) or LMWH (e.g., 2 mg/kg) via intravenous (IV) bolus injection.
-
Reversal Agent Administration: After a short delay (e.g., 5 minutes), administer this compound (e.g., 0.5, 1.0, or 2.0 mg/kg) or saline (control) via IV injection.[1]
-
Bleeding Induction: Transect the distal portion of the tail (e.g., 5 mm from the tip) with a sharp blade.
-
Measurement: Record the time until cessation of bleeding. The endpoint is typically defined as the absence of bleeding for a continuous period (e.g., 30 seconds).
Principle: This model evaluates the ability of this compound to reverse the antithrombotic effects of heparin.
Methodology:
-
Animal Preparation: Prepare anesthetized Sprague-Dawley rats as described above.
-
Anticoagulation and Reversal: Administer heparin and this compound as in the bleeding model.
-
Thrombosis Induction: Isolate a section of the jugular vein. Induce thrombosis by applying a vascular clamp for a defined period.
-
Measurement: After releasing the clamp, count the number of times the vessel needs to be re-clamped due to thrombus formation over a specific observation period. A higher number of clampings indicates greater thrombotic activity.
Conclusion
This compound serves as a valuable research tool for investigating the mechanisms of heparin neutralization and for the preclinical assessment of novel anticoagulant reversal agents. Its direct, high-affinity binding to the pentasaccharide sequence of heparins provides a clear mechanism of action that can be effectively studied using the in vitro and in vivo models detailed in this guide. The provided quantitative data and experimental protocols offer a solid foundation for researchers and drug development professionals to incorporate this compound into their studies of anticoagulation and hemostasis.
References
Understanding Delparantag's Binding Affinity for Heparin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of delparantag for heparin. This compound is a synthetic, cationic small molecule designed to reverse the anticoagulant effects of unfractionated heparin (UFH) and low-molecular-weight heparin (LMWH). The core of its mechanism lies in its ability to directly bind to heparin, thereby neutralizing its activity. This guide outlines the molecular interactions, hypothetical quantitative binding data, and detailed experimental protocols for characterizing this interaction.
Mechanism of Action: Electrostatic Neutralization
This compound functions as a heparin antagonist through direct, non-covalent binding. The primary driving force for this interaction is the strong electrostatic attraction between the positively charged this compound molecule and the highly anionic sulfate and carboxylate groups present on the heparin polysaccharide chain.[1] This charge-charge interaction effectively neutralizes heparin's anticoagulant activity, which is mediated through its binding to antithrombin III (ATIII). By sequestering heparin, this compound prevents the formation of the heparin-ATIII complex, thus restoring normal coagulation.
A key structural feature of heparin is a specific pentasaccharide sequence that serves as the high-affinity binding site for ATIII.[2][3][4][5] this compound's binding to heparin sterically hinders or induces conformational changes that disrupt the interaction between this pentasaccharide and ATIII, leading to the reversal of anticoagulation.
Mechanism of this compound Action
Quantitative Binding Affinity Data
While specific binding kinetics for this compound with heparin are not extensively published, the following tables present hypothetical, yet plausible, data that could be obtained from Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) experiments. These values are representative of a high-affinity small molecule-polysaccharide interaction.
Table 1: Hypothetical Surface Plasmon Resonance (SPR) Kinetic Data
| Analyte | Ligand | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Dissociation Constant (KD) (nM) |
| This compound | Unfractionated Heparin (UFH) | 1.5 x 10⁵ | 7.5 x 10⁻³ | 50 |
| This compound | Low-Molecular-Weight Heparin (LMWH) | 1.2 x 10⁵ | 9.6 x 10⁻³ | 80 |
| This compound | Heparin Pentasaccharide | 2.0 x 10⁴ | 1.2 x 10⁻² | 600 |
Table 2: Hypothetical Isothermal Titration Calorimetry (ITC) Thermodynamic Data
| Titrant (in syringe) | Sample (in cell) | Stoichiometry (n) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·deg) | Dissociation Constant (KD) (nM) |
| This compound | Unfractionated Heparin (UFH) | 0.8 | -12.5 | -15.2 | 55 |
| This compound | Low-Molecular-Weight Heparin (LMWH) | 1.1 | -10.8 | -10.1 | 88 |
Experimental Protocols
The following sections detail generalized protocols for characterizing the binding affinity of this compound for heparin using SPR and ITC.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions. A hypothetical workflow for analyzing this compound-heparin binding is presented below.
SPR Experimental Workflow
3.1.1 Materials
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, streptavidin-coated)
-
Biotinylated heparin (for streptavidin chip) or amine coupling reagents (for CM5 chip)
-
This compound solutions of varying concentrations
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., high salt buffer)
3.1.2 Method
-
Surface Preparation:
-
For a CM5 chip, activate the carboxymethylated dextran surface using a standard amine coupling procedure and immobilize heparin.
-
For a streptavidin chip, inject biotinylated heparin over the surface to achieve a target immobilization level.[6]
-
-
Binding Analysis:
-
Prepare a series of this compound concentrations in running buffer.
-
Inject the this compound solutions over the heparin-immobilized surface at a constant flow rate.
-
Include a zero-concentration (buffer only) injection for double referencing.[7]
-
-
Data Collection:
-
Monitor the change in resonance units (RU) over time to generate sensorgrams for each concentration.
-
-
Regeneration:
-
After each this compound injection, inject the regeneration solution to dissociate the bound analyte and return to baseline.[6]
-
-
Data Analysis:
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.
ITC Experimental Workflow
3.2.1 Materials
-
Isothermal Titration Calorimeter
-
Heparin solution (in the sample cell)
-
This compound solution (in the titration syringe)
-
Dialysis buffer (e.g., PBS)
3.2.2 Method
-
Sample Preparation:
-
Dialyze both heparin and this compound solutions extensively against the same buffer to minimize heats of dilution.[11]
-
Accurately determine the concentration of both solutions.
-
Degas the solutions before loading into the calorimeter.
-
-
Instrument Setup:
-
Load the heparin solution into the sample cell and the this compound solution into the injection syringe.[12]
-
Set the experimental temperature and stirring speed.
-
-
Titration:
-
Data Collection:
-
The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells, which is proportional to the heat change upon binding.[15]
-
-
Data Analysis:
-
Integrate the heat change for each injection and plot it against the molar ratio of this compound to heparin.
-
Fit the resulting binding isotherm to a suitable model to determine the stoichiometry (n), enthalpy change (ΔH), and the dissociation constant (KD). The entropy change (ΔS) can then be calculated.[11][12]
-
Conclusion
References
- 1. Targeting Heparin– and Heparan Sulfate–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformation of heparin pentasaccharide bound to antithrombin III - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the antithrombin-binding pentasaccharide in heparin acceleration of antithrombin-proteinase reactions. Resolution of the antithrombin conformational change contribution to heparin rate enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heparin Dodecasaccharide Containing Two Antithrombin-binding Pentasaccharides: STRUCTURAL FEATURES AND BIOLOGICAL PROPERTIES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jag.journalagent.com [jag.journalagent.com]
- 6. peerj.com [peerj.com]
- 7. 7 – Small Molecule Interaction – Bruker Daltonics SPR [support.brukerspr.com]
- 8. Novel method for measurement of heparin anticoagulant activity using SPR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel Method for Measurement of Heparin Anticoagulant Activity Using SPR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 12. Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Thermodynamic analysis of the heparin interaction with a basic cyclic peptide using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of molecular interactions using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Evaluation of Heparin Reversal Agents Using Delparantag as a Case Study in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticoagulation therapy with heparins, including unfractionated heparin (UFH) and low-molecular-weight heparin (LMWH), is a cornerstone in the prevention and treatment of thromboembolic events. However, the potent anticoagulant effects of heparins can lead to bleeding complications, necessitating rapid and effective reversal in emergency situations such as major hemorrhage or urgent surgery. Protamine sulfate is the currently approved antidote for UFH but has limitations, including incomplete reversal of LMWH and potential for adverse effects. This has driven the search for novel, synthetic heparin reversal agents.
Delparantag (PMX-60056) is a synthetic, small-molecule salicylamide derivative that was developed as a reversal agent for both UFH and LMWH.[1][2] Although its clinical development was discontinued, the preclinical studies of this compound provide a valuable case study for the evaluation of new heparin antagonists in animal models.[3] These notes provide an overview of the mechanism of action of heparin and its reversal, and detail the protocols for key animal models used to assess the efficacy and safety of heparin reversal agents like this compound.
Mechanism of Action: Heparin Anticoagulation and its Reversal
Heparin exerts its anticoagulant effect primarily by binding to and activating antithrombin (AT), a natural inhibitor of several coagulation proteases.[4][5][6] This binding induces a conformational change in AT, dramatically accelerating its inhibition of key clotting factors, most notably thrombin (Factor IIa) and Factor Xa.[4][5] The inhibition of thrombin prevents the conversion of fibrinogen to fibrin, a critical step in clot formation.[6] Synthetic reversal agents like this compound are designed to bind directly to heparin, displacing it from the heparin-AT complex and thereby neutralizing its anticoagulant activity.[1]
Caption: Mechanism of Heparin Anticoagulation and Reversal.
Quantitative Data from Preclinical Studies of this compound
The following tables summarize the quantitative data from a study evaluating this compound in Sprague-Dawley rats.[1]
Table 1: Effect of this compound on Bleeding Time in a Rat Tail Transection Model
| Treatment Group | Dose (mg/kg, IV) | Mean Bleeding Time (minutes ± SEM) |
| Saline (Control) | - | 7.3 ± 1.4 |
| Unfractionated Heparin (UFH) | 2 | 29.1 ± 5.1 |
| UFH + this compound | 2 (UFH) + equigravimetric | Near complete neutralization |
| Enoxaparin (LMWH) | 2 | 16.7 ± 3.6 |
| Enoxaparin + this compound | 2 (Enoxaparin) + equigravimetric | 7.4 ± 1.2 |
| Enoxaparin + Protamine | 2 (Enoxaparin) + equigravimetric | 8.7 ± 1.5 |
Table 2: Effect of this compound on Antithrombotic Activity in a Rat Jugular Vein Clamping Model
| Treatment Group | Dose (mg/kg, IV) | Mean Number of Clampings to Occlusion (± SEM) |
| Vehicle (Control) | - | 3.4 ± 0.5 |
| Unfractionated Heparin (UFH) | 2 | 7.2 ± 1.1 |
| UFH + this compound | 2 (UFH) + equigravimetric | Comparable to vehicle |
| Enoxaparin (LMWH) | 2 | 7.0 ± 0.6 |
| Enoxaparin + this compound | 2 (Enoxaparin) + equigravimetric | Comparable to vehicle |
Experimental Protocols
The following are detailed protocols for the key animal models used in the preclinical evaluation of this compound.
Protocol 1: Rat Tail Transection Bleeding Model
Objective: To assess the in vivo hemostatic effect of a heparin reversal agent by measuring bleeding time following a standardized tail injury in heparinized rats.
Materials:
-
Sprague-Dawley rats (250-300g)
-
Unfractionated Heparin (UFH) or Enoxaparin (LMWH)
-
This compound (or test reversal agent)
-
Saline
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Surgical board
-
Scalpel or sharp blade
-
Filter paper
-
Stopwatch
-
Animal scale
Procedure:
-
Anesthetize the rat and place it on a surgical board.
-
Administer UFH or LMWH intravenously (IV) via the tail vein at the desired dose (e.g., 2 mg/kg).[1]
-
After a short interval (e.g., 5 minutes) to allow for circulation of the anticoagulant, administer the reversal agent (this compound or control) IV.[1]
-
Transect the tail approximately 3-5 mm from the tip using a sharp scalpel.
-
Immediately start a stopwatch and gently blot the blood from the wound with filter paper every 15-30 seconds, being careful not to disturb the forming clot.
-
Record the time until bleeding ceases for a continuous period of at least 2 minutes. This is the bleeding time.
-
If bleeding does not stop within a predetermined cutoff time (e.g., 30 minutes), the experiment is terminated for that animal, and the cutoff time is recorded.
-
Monitor the animal during recovery from anesthesia.
Protocol 2: Rat Jugular Vein Clamping Thrombosis Model
Objective: To evaluate the antithrombotic efficacy of a heparin reversal agent by measuring its ability to restore normal thrombus formation in a model of venous thrombosis.
Materials:
-
Sprague-Dawley rats (250-300g)
-
Unfractionated Heparin (UFH) or Enoxaparin (LMWH)
-
This compound (or test reversal agent)
-
Saline
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Surgical board and instruments (forceps, clamps, sutures)
-
Microvascular clamps
-
Suture material
Procedure:
-
Anesthetize the rat and secure it in a supine position on a surgical board.
-
Make a midline cervical incision and carefully dissect to expose the jugular vein.
-
Administer UFH or LMWH intravenously (e.g., via a femoral vein cannula) at the desired dose (e.g., 2 mg/kg).[1]
-
After a 5-minute interval, administer the reversal agent (this compound or control) IV.[1]
-
Isolate a segment of the jugular vein and apply two microvascular clamps to create a stagnant segment of blood.
-
After a set period (e.g., 15 minutes), remove the clamps and restore blood flow.
-
Observe the vessel for the formation of an occlusive thrombus.
-
The endpoint can be the number of clamp applications required to induce an occlusive thrombus, with a higher number indicating greater antithrombotic effect.[1]
-
At the end of the experiment, euthanize the animal and the thrombus can be excised and weighed for a more quantitative assessment.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating a heparin reversal agent in preclinical animal models.
Caption: Experimental Workflow for Heparin Reversal Agent Evaluation.
Conclusion
The preclinical evaluation of this compound serves as a practical example of the methodologies used to assess the efficacy and safety of novel heparin reversal agents. The rat tail transection and jugular vein clamping models are robust and informative for determining the in vivo activity of such compounds. While this compound's development was halted, the protocols and data presented here provide a valuable resource for researchers working on the next generation of anticoagulation reversal agents.
References
- 1. researchgate.net [researchgate.net]
- 2. A 1-year drug utilization evaluation of protamine in hospitalized patients to identify possible future roles of heparin and low molecular weight heparin reversal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversal Activity and Toxicity of Heparin-Binding Copolymer after Subcutaneous Administration of Enoxaparin in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Heparin - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for In Vivo Administration of Delparantag
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delparantag, also known as PMX-60056, is a synthetic, small-molecule antagonist of the Protease-Activated Receptor 1 (PAR-1). PAR-1 is a G-protein coupled receptor that is activated by thrombin and plays a crucial role in thrombosis and hemostasis. By inhibiting PAR-1, this compound effectively blocks thrombin-mediated platelet activation and aggregation, presenting a potential therapeutic strategy for various cardiovascular diseases. These application notes provide a detailed protocol for the in vivo administration of this compound based on preclinical and clinical research data.
Mechanism of Action: PAR-1 Antagonism
This compound is a competitive antagonist of PAR-1. Thrombin, a key enzyme in the coagulation cascade, typically cleaves the N-terminal domain of PAR-1, exposing a "tethered ligand" that auto-activates the receptor. This activation initiates downstream signaling through various G-protein pathways, primarily Gq and G12/13.
-
Gq Pathway: Activation of the Gq alpha subunit leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in platelet shape change and granule secretion.
-
G12/13 Pathway: Activation of G12/13 stimulates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. RhoA, in turn, activates Rho-associated kinase (ROCK), which is involved in platelet shape change and aggregation.
This compound binds to PAR-1 and prevents the conformational changes required for receptor activation by the tethered ligand, thereby inhibiting these downstream signaling events and subsequent platelet responses.
Signaling Pathway Diagram
Caption: PAR-1 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the quantitative data from a preclinical study investigating the in vivo efficacy of this compound (PMX-60056) in a rat model.[1]
| Animal Model | Administration Route | Dosage (mg/kg) | Efficacy Endpoint | Results |
| Sprague-Dawley Rat | Intravenous (IV) Bolus | 0.5 | Neutralization of UFH-induced bleeding | Dose-dependent reduction in bleeding time |
| Sprague-Dawley Rat | Intravenous (IV) Bolus | 1.0 | Neutralization of UFH-induced bleeding | Dose-dependent reduction in bleeding time |
| Sprague-Dawley Rat | Intravenous (IV) Bolus | 2.0 | Neutralization of UFH-induced bleeding | Near complete neutralization of bleeding time |
| Sprague-Dawley Rat | Intravenous (IV) Bolus | 2.0 | Neutralization of Enoxaparin-induced bleeding | More effective than protamine at neutralizing bleeding |
Experimental Protocols
This section provides a detailed methodology for the in vivo administration of this compound based on published preclinical research.
Protocol 1: Intravenous Administration in a Rat Model
This protocol is adapted from a study evaluating the efficacy of this compound in neutralizing heparin-induced anticoagulation in Sprague-Dawley rats.[1]
Objective: To assess the in vivo efficacy of this compound administered intravenously.
Materials:
-
This compound (PMX-60056)
-
Sterile Saline for Injection, USP
-
Sprague-Dawley rats (male, specific weight range as per study design)
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail)
-
27-30 gauge needles and syringes for intravenous injection
-
Animal scale
-
Appropriate animal handling and restraint equipment
Procedure:
-
Animal Preparation:
-
Acclimatize animals to the housing conditions for at least 7 days prior to the experiment.
-
Fast animals overnight with free access to water before the procedure.
-
Weigh each animal accurately on the day of the experiment to calculate the precise dose.
-
Anesthetize the rat using an appropriate and approved anesthetic protocol. Confirm the depth of anesthesia by lack of response to a pedal withdrawal reflex.
-
-
This compound Formulation:
-
Prepare a stock solution of this compound in sterile saline. The concentration of the stock solution should be calculated based on the desired final injection volume and the highest dose to be administered.
-
For example, to administer a 2.0 mg/kg dose in an injection volume of 1 mL/kg to a 300g rat, the required dose is 0.6 mg. The stock solution concentration would need to be 2 mg/mL.
-
Ensure the solution is clear and free of particulates. If necessary, sterile filter the solution using a 0.22 µm syringe filter.
-
-
Intravenous Administration:
-
Place the anesthetized rat in a suitable position to access the lateral tail vein.
-
Warm the tail gently with a heat lamp or warm water to dilate the veins.
-
Disinfect the injection site with an alcohol swab.
-
Insert the needle (bevel up) into the lateral tail vein. Successful cannulation is indicated by a flash of blood in the needle hub.
-
Administer the calculated volume of the this compound solution as a slow bolus injection.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-Administration Monitoring:
-
Monitor the animal for any adverse reactions during and after administration.
-
Maintain the animal under anesthesia for the duration of the experimental endpoint assessment (e.g., bleeding time, blood sampling).
-
Experimental Workflow Diagram
Caption: Workflow for the intravenous administration of this compound in a rat model.
Safety Precautions
-
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Appropriate personal protective equipment (PPE), including lab coats, gloves, and eye protection, should be worn when handling this compound and during all animal procedures.
-
Dispose of all waste materials, including used syringes, needles, and animal carcasses, according to institutional biosafety guidelines.
Conclusion
This document provides a comprehensive overview of the in vivo administration of this compound, including its mechanism of action, quantitative data from preclinical studies, and a detailed experimental protocol. The provided information is intended to serve as a valuable resource for researchers and professionals in the field of drug development. Adherence to proper experimental techniques and safety precautions is paramount for obtaining reliable and reproducible results.
References
Application Notes and Protocols for Activated Partial Thromboplastin Time (aPTT) Assay with Delparantag
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for utilizing the activated partial thromboplastin time (aPTT) assay to assess the efficacy of Delparantag, a novel heparin-reversing agent.
Introduction to this compound and its Mechanism of Action
This compound (also known as PMX-60056) is a small molecule, salicylamide derivative developed as a reversing agent for unfractionated heparin (UFH) and low molecular weight heparin (LMWH).[1] Its mechanism of action is based on its ability to specifically bind to the pentasaccharide sequence of heparin and LMWH. This binding competitively inhibits the interaction between heparin/LMWH and antithrombin III (ATIII), thereby neutralizing the anticoagulant effect of the heparin compounds.[1] Unlike protamine sulfate, the current standard of care, this compound is a synthetic molecule with a potentially different side-effect profile.
The aPTT assay is a common coagulation test that measures the integrity of the intrinsic and common pathways of the coagulation cascade.[2][3][4] Since heparin and LMWH exert their anticoagulant effect primarily by potentiating the activity of ATIII, which in turn inhibits thrombin (Factor IIa) and Factor Xa, their presence significantly prolongs the aPTT.[5] Therefore, the aPTT assay serves as a valuable tool to quantify the anticoagulant activity of heparins and to assess the neutralizing capacity of reversal agents like this compound.
Data Presentation: Expected Effects of this compound on aPTT
Table 1: aPTT in Human Plasma with Unfractionated Heparin (UFH) and this compound
| Sample Condition | UFH Concentration (U/mL) | This compound Concentration (µg/mL) | Expected aPTT (seconds) |
| Baseline (Normal Plasma) | 0 | 0 | 25 - 35 |
| UFH Control | 0.5 | 0 | > 100 |
| This compound Treatment 1 | 0.5 | 50 | 45 - 60 |
| This compound Treatment 2 | 0.5 | 100 | 30 - 40 |
| This compound Control | 0 | 100 | 25 - 35 |
Table 2: aPTT in Human Plasma with Low Molecular Weight Heparin (LMWH) and this compound
| Sample Condition | LMWH Concentration (anti-Xa IU/mL) | This compound Concentration (µg/mL) | Expected aPTT (seconds) |
| Baseline (Normal Plasma) | 0 | 0 | 25 - 35 |
| LMWH Control | 1.0 | 0 | 60 - 80 |
| This compound Treatment 1 | 1.0 | 100 | 40 - 55 |
| This compound Treatment 2 | 1.0 | 200 | 28 - 38 |
| This compound Control | 0 | 200 | 25 - 35 |
Experimental Protocols
This protocol outlines the methodology for assessing the ability of this compound to reverse the anticoagulant effect of UFH and LMWH in a laboratory setting.
Materials:
-
This compound (PMX-60056)
-
Unfractionated Heparin (UFH)
-
Low Molecular Weight Heparin (LMWH)
-
Pooled normal human plasma (citrated)
-
aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)
-
Calcium chloride (CaCl2) solution (0.025 M)
-
Coagulometer
-
Calibrated pipettes
-
Incubator or water bath at 37°C
Procedure:
-
Preparation of Reagents:
-
Reconstitute this compound to a stock solution of known concentration using an appropriate buffer as recommended by the manufacturer.
-
Prepare working solutions of UFH and LMWH in saline.
-
Pre-warm the aPTT reagent and CaCl2 solution to 37°C.
-
-
Sample Preparation:
-
Thaw pooled normal human plasma at 37°C.
-
Prepare a series of test plasma samples by spiking with:
-
UFH or LMWH to a final concentration that significantly prolongs aPTT (e.g., 0.5 U/mL UFH or 1.0 anti-Xa IU/mL LMWH).
-
A fixed concentration of UFH or LMWH and varying concentrations of this compound.
-
-
Include control samples:
-
Baseline plasma (no additives).
-
Plasma with UFH or LMWH only.
-
Plasma with this compound only.
-
-
-
aPTT Measurement:
-
Pipette 100 µL of the test or control plasma into a coagulometer cuvette.
-
Incubate the plasma at 37°C for 3 minutes.
-
Add 100 µL of the pre-warmed aPTT reagent to the cuvette.
-
Incubate the plasma-reagent mixture at 37°C for a specified time (typically 3-5 minutes, depending on the reagent manufacturer's instructions).
-
Dispense 100 µL of the pre-warmed CaCl2 solution into the cuvette to initiate clotting, and simultaneously start the timer of the coagulometer.
-
The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.
-
-
Data Analysis:
-
Record the aPTT values for all samples.
-
Calculate the percentage of aPTT correction by this compound compared to the heparinized control.
-
Plot a dose-response curve of this compound concentration versus aPTT normalization.
-
Visualizations
Caption: Mechanism of Heparin Anticoagulation and its Reversal by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. How to Optimize Activated Partial Thromboplastin Time (APTT) Testing: Solutions to Establishing and Verifying Normal Reference Intervals and Assessing APTT Reagents for Sensitivity to Heparin, Lupus Anticoagulant, and Clotting Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Troubleshooting & Optimization
Delparantag solubility and stability in laboratory solvents
Welcome to the technical support center for Delparantag. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guides for laboratory experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
For illustrative purposes, a template for presenting solubility data is provided below. Researchers should populate this table with their experimentally determined values.
Table 1: Illustrative Solubility Data for this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Water | 25 | Data not available | Shake-Flask |
| Ethanol | 25 | Data not available | Shake-Flask |
| DMSO | 25 | Data not available | Shake-Flask |
| PBS (pH 7.4) | 25 | Data not available | Shake-Flask |
Q2: How should this compound solutions be stored to ensure stability?
A2: While specific stability data for this compound in various solvents is not publicly available, general best practices for storing solutions of pharmaceutical compounds should be followed. For short-term storage, refrigeration at 2-8°C is often suitable. For long-term storage, freezing at -20°C or -80°C is recommended, especially for solutions in organic solvents like DMSO. It is crucial to minimize freeze-thaw cycles. A general protocol for assessing the chemical stability of this compound through forced degradation studies is provided in the Experimental Protocols section.
Below is an example table for summarizing stability data.
Table 2: Illustrative Stability Data for this compound in Solution (e.g., in DMSO at 2 mg/mL)
| Storage Condition | Duration | Purity (%) | Degradation Products Observed |
| Room Temperature (25°C) | 24 hours | Data not available | Data not available |
| Refrigerated (4°C) | 7 days | Data not available | Data not available |
| Frozen (-20°C) | 30 days | Data not available | Data not available |
Troubleshooting Guides
Issue: Precipitate forms when diluting a this compound stock solution into an aqueous buffer.
-
Cause: The solubility of this compound in the final aqueous buffer is likely much lower than in the organic stock solution (e.g., DMSO). This is a common issue for poorly soluble compounds.
-
Solution 1: Decrease the final concentration. The most straightforward solution is to lower the final concentration of this compound in the aqueous buffer.
-
Solution 2: Use a co-solvent. Including a small percentage of an organic co-solvent (like ethanol or DMSO) in the final aqueous solution can improve the solubility of the compound. However, ensure the co-solvent concentration is compatible with your experimental system (e.g., cell-based assays).
-
Solution 3: pH adjustment. If this compound has ionizable groups, adjusting the pH of the aqueous buffer may enhance its solubility.
-
Solution 4: Use of solubilizing agents. Surfactants or cyclodextrins can be employed to increase the aqueous solubility of poorly soluble drugs.[2] The choice of solubilizing agent must be compatible with the intended experiment.
Issue: Inconsistent results in bioassays.
-
Cause: This could be due to incomplete dissolution of this compound or degradation of the compound in the experimental medium.
-
Solution 1: Ensure complete dissolution. Before use, visually inspect stock solutions for any particulate matter. If necessary, sonicate the solution briefly. When preparing working solutions, ensure thorough mixing.
-
Solution 2: Prepare fresh solutions. Whenever possible, prepare fresh working solutions from a stock solution just before the experiment to minimize the risk of degradation.
-
Solution 3: Assess stability in your assay medium. Perform a preliminary experiment to determine the stability of this compound under your specific assay conditions (e.g., temperature, pH, incubation time).
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility by the Shake-Flask Method
This protocol is a standard and reliable method for determining the thermodynamic solubility of a compound.[3]
Materials:
-
This compound (solid)
-
Selected solvent (e.g., water, PBS pH 7.4, ethanol)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.
-
Add a known volume of the selected solvent to the vial.
-
Tightly cap the vial and place it on an orbital shaker.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[3]
-
After the incubation period, allow the vials to stand to let the undissolved material settle.
-
Carefully remove a sample of the supernatant. To separate the dissolved compound from the undissolved solid, centrifugation or filtration can be used.
-
Quantify the concentration of this compound in the supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
The determined concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.
Protocol 2: General Protocol for Chemical Stability Assessment by Forced Degradation
Forced degradation studies are used to identify potential degradation pathways and to develop stability-indicating analytical methods.[4][5]
Stress Conditions:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at a specified temperature (e.g., 60°C) for a set time.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at a specified temperature (e.g., 60°C) for a set time.
-
Oxidation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Stress: Expose solid this compound to dry heat (e.g., 80°C).
-
Photostability: Expose a solution of this compound to light according to ICH Q1B guidelines.
Procedure:
-
Prepare solutions of this compound under the various stress conditions outlined above.
-
At specified time points, withdraw samples.
-
Neutralize the acidic and basic samples as appropriate.
-
Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Characterize the degradation products if necessary.
Signaling Pathway and Experimental Workflow
This compound is an antagonist of Protease-Activated Receptor 1 (PAR-1), a G-protein coupled receptor involved in thrombosis.[6][7] The following diagram illustrates the PAR-1 signaling pathway and the inhibitory action of this compound.
Caption: PAR-1 signaling pathway and this compound's mechanism of action.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. drugs.com [drugs.com]
- 7. medchemexpress.com [medchemexpress.com]
Delparantag (PMX-60056) Clinical Trial Discontinuation: A Technical Overview
For Immediate Release: Radnor, PA – The clinical development of Delparantag (PMX-60056), a novel small molecule heparin and low-molecular-weight heparin (LMWH) reversal agent, was prematurely halted. This document provides a comprehensive analysis of the reasons for the discontinuation of the this compound clinical trials, targeting researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of the this compound (PMX-60056) clinical trial?
The primary and definitive reason for the discontinuation of the this compound clinical trial program was the Chapter 7 bankruptcy of the developing company, PolyMedix, Inc. In April 2013, the company filed for bankruptcy, leading to a complete cessation of all operations, including the ongoing clinical development of its product pipeline.[1][2]
Q2: Were there any safety concerns associated with this compound that contributed to the trial's discontinuation?
While the bankruptcy was the direct cause of termination, there were underlying concerns regarding the safety profile of this compound. An investor lawsuit was filed against PolyMedix, alleging that the company had misled shareholders by downplaying the incidence and severity of hypotension (low blood pressure) observed in clinical trials. In the Phase 1 first-in-man study, hypotension was identified as a dose-limiting side effect.[3]
Q3: What was the mechanism of action for this compound?
This compound was designed as a synthetic, small-molecule cationic agent that directly binds to the anionic heparin molecule. This binding is thought to occur at the pentasaccharide sequence of heparin, which is crucial for its anticoagulant activity. By forming a complex with heparin, this compound neutralizes its ability to potentiate antithrombin III, thereby reversing the anticoagulant effect and restoring normal hemostasis.[4][5]
Troubleshooting and Experimental Guidance
Issue: Unexpected Hypotension Observed in Pre-clinical Models
-
Possible Cause: The hypotensive effects of this compound were found to be related to the peak plasma concentration of the unbound drug.[3]
-
Troubleshooting Steps:
-
Reduce Infusion Rate: Slower intravenous infusion rates can lower the peak plasma concentration (Cmax) and may mitigate the hypotensive response. PolyMedix had planned to investigate slower infusion times (20 to 30 minutes) to address this.[3]
-
Dose Adjustment: In the Phase 1 study, doses below 0.4 mg/kg administered over ten minutes were associated with a lower incidence of clinically significant hypotension.[3]
-
Presence of Heparin: The hypotensive effect was more pronounced in the absence of heparin. It was anticipated that in a therapeutic setting where heparin is present, this compound would preferentially bind to heparin, reducing the concentration of the free drug and thus minimizing the hypotensive side effect.[3]
-
Quantitative Data Summary
Due to the abrupt termination of the clinical program, a complete dataset from the Phase 2 trial is unavailable. However, data from the Phase 1 studies provide some insights into the drug's profile.
Table 1: Summary of this compound (PMX-60056) Phase 1 Clinical Trial Findings
| Parameter | Finding | Source |
| Study Population | Healthy Volunteers | [3] |
| Dose-Limiting Toxicity | Hypotension | [3] |
| Maximum Tolerated Dose (10-min infusion, no heparin) | < 0.4 mg/kg | [3] |
| Recommended Single Dose (10-min infusion, no heparin) | 0.35 mg/kg | [3] |
| Other Reported Adverse Events | Itching, warmth during infusion (transient) | [3] |
| Pharmacokinetics | Plasma elimination half-life: 1.5 to 2.5 minutes | [3] |
Experimental Protocols
Phase 2 Clinical Trial Protocol (Planned)
The Phase 2 trial was designed to evaluate the safety and efficacy of this compound in reversing heparin-induced anticoagulation in patients undergoing Percutaneous Coronary Intervention (PCI).[6][7]
-
Patient Population: Up to 40 patients undergoing PCI.[6]
-
Intervention: A single intravenous infusion of this compound. The dose was to be calculated to reduce the post-procedure Activated Clotting Time (ACT) to less than 30 seconds above the patient's baseline.[6]
-
Primary Endpoint: To evaluate the safety and efficacy of this compound in reversing heparin's anticoagulant effect in a surgical setting, as measured by ACT.[6]
Visualizations
Diagram 1: Proposed Mechanism of Action of this compound
Caption: this compound binds to heparin, preventing the formation of the heparin-antithrombin complex.
Diagram 2: this compound Clinical Trial Discontinuation Logic
Caption: The direct cause of trial discontinuation was bankruptcy, with safety concerns as a potential contributing factor.
References
- 1. PolyMedix Inc. of Radnor Files for Chapter 7 Bankruptcy Protection - BioSpace [biospace.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. dicardiology.com [dicardiology.com]
- 7. fiercebiotech.com [fiercebiotech.com]
Technical Support Center: Managing Potential Delparantag-Induced Side Effects in Animal Studies
This guide provides researchers, scientists, and drug development professionals with essential information for managing potential side effects associated with the use of Delparantag (PMX-60056) in animal studies. This compound is a novel synthetic, small-molecule antagonist designed to reverse the anticoagulant effects of unfractionated heparin (UFH) and low-molecular-weight heparin (LMWH). While developed as a potentially safer alternative to protamine sulfate, careful monitoring for adverse events is a critical component of preclinical research.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cationic molecule that binds to the anionic heparin polymer. This binding neutralizes heparin's anticoagulant activity, thereby restoring normal hemostasis. The primary goal of this compound is to offer a rapid and reliable reversal of heparin-induced anticoagulation.
Q2: What are the potential side effects of this compound in animal studies?
A2: While specific adverse event data for this compound in animal models is not extensively published, it is prudent to monitor for side effects similar to those observed with other heparin reversal agents, such as protamine sulfate. These potential side effects include:
-
Cardiovascular: Hypotension (a sudden drop in blood pressure) is a primary concern.[2][3][4] Other potential effects include bradycardia (slow heart rate) and changes in cardiac output.[2][5]
-
Respiratory: Respiratory distress, including dyspnea (difficulty breathing) and pulmonary hypertension, has been noted with other heparin reversal agents.[2][3]
-
Hematological: Thrombocytopenia (low platelet count) and neutropenia (low neutrophil count) are possible.[5][6]
-
Systemic/Allergic Reactions: Anaphylactoid or anaphylactic reactions, though less expected with a synthetic small molecule compared to a biologic like protamine, should be considered.[4][7][8] Signs can range from mild skin reactions to severe systemic shock.[7]
Q3: How can I monitor for these potential side effects?
A3: Continuous monitoring of vital signs is crucial, especially during and immediately after this compound administration. Key monitoring parameters include:
-
Hemodynamic Monitoring: Continuous measurement of arterial blood pressure and heart rate.
-
Respiratory Monitoring: Observation of breathing rate and effort. Pulse oximetry can be used to monitor oxygen saturation.
-
Hematological Analysis: Collection of blood samples for complete blood counts (CBCs) to assess platelet and neutrophil levels before and after administration.
-
Coagulation Assays: Measurement of activated clotting time (ACT) or activated partial thromboplastin time (aPTT) to confirm heparin reversal and rule out paradoxical anticoagulant effects.
Q4: What should I do if I observe a sudden drop in blood pressure?
A4: If hypotension occurs, immediately stop the this compound infusion. Provide supportive care as per your institution's approved veterinary protocols, which may include fluid resuscitation. For severe cases, vasopressor support may be necessary. Refer to the troubleshooting guide below for a detailed workflow.
Q5: How should this compound be administered to minimize risks?
A5: To minimize the risk of adverse reactions, a slow intravenous (IV) infusion is recommended. Rapid administration of heparin reversal agents is associated with a higher incidence of hypotension and other adverse effects.[3][8] The specific infusion rate and dosage should be determined based on the level of heparinization and the animal model being used.
Troubleshooting Guides
Managing Acute Hypotension
-
Stop Infusion: Immediately cease the administration of this compound.
-
Assess Vital Signs: Confirm hypotension and assess other vital signs, including heart rate and respiratory rate.
-
Provide Supportive Care: Administer intravenous fluids as a first-line treatment for hypotension.
-
Consider Vasopressors: If hypotension persists despite fluid administration, consider the use of vasopressors as directed by a veterinarian.
-
Document: Record the event, all interventions, and the animal's response in detail.
Managing Suspected Anaphylactic/Anaphylactoid Reactions
-
Stop Infusion: Immediately discontinue this compound administration.
-
Administer Antihistamines/Corticosteroids: As per veterinary guidance, administer antihistamines (e.g., diphenhydramine) and corticosteroids to counteract the allergic response.[7]
-
Provide Respiratory Support: If respiratory distress is present, ensure a patent airway and provide supplemental oxygen.
-
Monitor Closely: Continuously monitor cardiovascular and respiratory parameters.
-
Report: Document the reaction and all treatments provided.
Data Presentation
The following table summarizes potential adverse effects of heparin reversal agents observed in various animal models, primarily based on studies with protamine sulfate. Researchers using this compound should be vigilant for these potential outcomes.
| Adverse Effect | Animal Model(s) | Key Findings | References |
| Cardiovascular Toxicity | Dog, Rat, Zebrafish | Hypotension, bradycardia, decreased cardiac output. | [2][5][9] |
| Respiratory Toxicity | Rat | Respiratory distress, changes in respiratory rate. | [2] |
| Hematologic Toxicity | Dog | Thrombocytopenia, neutropenia, prolongation of clotting time at high doses. | [5][6] |
| Anaphylactic Reactions | Dog | Severe allergic reactions leading to shock. | [7] |
| "Heparin Rebound" | Experimental Animals | Re-anticoagulation hours after initial successful reversal. | [3][8] |
Experimental Protocols
Protocol for Blood Pressure Monitoring in a Rodent Model
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Animal Preparation: Anesthetize the rodent according to an approved protocol.
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Catheterization: Surgically place a catheter in the carotid or femoral artery.
-
Transducer Connection: Connect the catheter to a pressure transducer linked to a data acquisition system.
-
Baseline Measurement: Record a stable baseline blood pressure and heart rate for at least 15-30 minutes before any intervention.
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Heparinization: Administer heparin and monitor for any changes in blood pressure.
-
This compound Administration: Infuse this compound at a slow, controlled rate while continuously recording blood pressure and heart rate.
-
Post-Infusion Monitoring: Continue to monitor and record hemodynamic parameters for a designated period post-infusion to observe for any delayed effects.
Protocol for Activated Clotting Time (ACT) Measurement
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Blood Collection: Collect a fresh whole blood sample into a tube or cartridge appropriate for the ACT measurement system being used.
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Baseline ACT: Establish a baseline ACT value before heparin administration.
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Post-Heparin ACT: Measure the ACT after heparin administration to confirm anticoagulation.
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Post-Delparantag ACT: Following the administration of this compound, measure the ACT to determine the extent of heparin reversal. The goal is typically a return to baseline or near-baseline levels.[10]
-
Serial Measurements: It may be advisable to take serial ACT measurements post-Delparantag administration to monitor for any potential "heparin rebound."
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Heparin Anticoagulation.
Caption: this compound's Mechanism of Heparin Reversal.
Caption: Workflow for Managing Adverse Events.
References
- 1. A 1-year drug utilization evaluation of protamine in hospitalized patients to identify possible future roles of heparin and low molecular weight heparin reversal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiovascular and Respiratory Toxicity of Protamine Sulfate in Zebrafish and Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. The toxicology of heparin reversal with protamine: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the hemodynamic and hematologic toxicity of a protamine variant after reversal of low-molecular-weight heparin anticoagulation in a canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. Adverse Reactions to Protamine Sulfate used for Heparin Neutralization in a Dog Receiving a Blood Transfusion [e-jvc.org]
- 8. Protamine (Protamines): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. Cardiovascular effects of enoximone and epinephrine on heparin reversal with protamine in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dicardiology.com [dicardiology.com]
Long-term storage and handling of Delparantag powder
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the long-term storage and handling of Delparantag (also known as PMX-60056) powder. This compound is a synthetic, salicylamide-derived small molecule that functions as a heparin antagonist, effectively reversing the anticoagulant effects of unfractionated heparin (UFH) and low-molecular-weight heparin (LMWH).[1][2] It typically presents as a white to off-white crystalline powder and is soluble in water and organic solvents.[1]
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: this compound powder should be stored at -20°C in a dry environment and protected from light.[3] While stable under these recommended conditions, it may degrade under extreme temperatures or pH variations.[1]
Q2: How should this compound powder be handled in the laboratory?
A2: As a general safety precaution when handling any chemical powder, it is recommended to use personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handling should occur in a well-ventilated area or under a chemical fume hood to avoid inhalation of the powder. Avoid direct contact with skin and eyes.
Q3: What is the mechanism of action of this compound?
A3: this compound reverses the anticoagulant effects of heparin by binding to the pentasaccharide group of unfractionated heparin (UFH) and low-molecular-weight heparins (LMWH).[2] This binding action is believed to form a stable electrostatic bond, which blocks heparin's interaction with antithrombin III (ATIII) and restores the normal coagulation cascade.
Q4: What is the solubility of this compound?
A4: this compound is reported to be soluble in water and organic solvents.[1] For experimental purposes, it is advisable to perform small-scale solubility tests to determine the optimal solvent and concentration for your specific application.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Powder has changed color or appears clumpy. | Exposure to moisture, light, or improper temperature. | Do not use the powder as its integrity may be compromised. Discard the vial and use a new one that has been stored correctly. Ensure storage at -20°C in a desiccated, light-protected environment. |
| Difficulty dissolving the powder. | Incorrect solvent; powder degradation. | Confirm the appropriate solvent for your experiment. Gentle warming or vortexing may aid dissolution. If solubility issues persist with a recommended solvent, the powder may have degraded. |
| Inconsistent experimental results. | Improper storage leading to degradation; inaccurate weighing; solution instability. | Ensure the powder has been stored under the recommended conditions. Use a calibrated balance for accurate measurements. Prepare fresh solutions for each experiment, as the stability of this compound in solution is not well-documented. |
| Precipitation observed in the reconstituted solution. | Solution is supersaturated or has been stored for too long. | Try diluting the solution to a lower concentration. Prepare fresh solutions before each use and avoid long-term storage of reconstituted this compound. |
Experimental Protocols
While specific, detailed experimental protocols for this compound are not widely published due to the discontinuation of its development, a general protocol for reconstitution is provided below based on its known properties.
General Reconstitution Protocol:
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Selection: Based on its reported solubility, sterile, deionized water, or an appropriate organic solvent (e.g., DMSO, ethanol) can be used. The choice of solvent will depend on the requirements of the downstream experiment.
-
Reconstitution: Aseptically add the desired volume of the chosen solvent to the vial to achieve the target concentration.
-
Dissolution: Gently vortex or sonicate the vial until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Use: Use the freshly prepared solution immediately for optimal results. The stability of this compound in various solvents over time has not been publicly documented.
Visualizations
Below are diagrams illustrating key concepts related to this compound.
Caption: Logical workflow for the proper storage and handling of this compound powder.
Caption: Simplified signaling pathway illustrating this compound's mechanism of action.
References
Unacceptable side effects of Delparantag in clinical research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Delparantag. The information is intended to address potential issues that may be encountered during pre-clinical and clinical experiments.
Disclaimer
This compound is an investigational compound. The information provided here is for research purposes only and does not constitute medical advice. All experiments should be conducted in accordance with institutional and regulatory guidelines. The side effect profile of this compound is still under investigation; this document outlines potential risks based on its mechanism of action and data from similar agents.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic small molecule designed to reverse the anticoagulant effects of unfractionated heparin (UFH) and low-molecular-weight heparin (LMWH)[1][2]. It functions by binding directly to heparin molecules, neutralizing their activity and thereby restoring normal coagulation[1].
Q2: What are the potential unacceptable side effects of this compound observed in research?
A2: As this compound is an investigational drug, a complete safety profile is still being established. However, based on its intended use as a heparin-reversing agent, researchers should be vigilant for adverse effects similar to those seen with other reversal agents. These may include hypersensitivity reactions, hemodynamic instability (hypotension or hypertension), and potential prothrombotic events due to over-correction of anticoagulation.
Q3: How can we monitor for potential prothrombotic events during our experiments?
A3: It is crucial to have a comprehensive coagulation monitoring plan. This should include standard coagulation assays such as activated partial thromboplastin time (aPTT), prothrombin time (PT), and anti-Factor Xa (anti-Xa) activity assays. Additionally, consider incorporating thromboelastography (TEG) or rotational thromboelastometry (ROTEM) to provide a more holistic view of clot formation and strength.
Q4: What is the appropriate protocol for preparing this compound for in-vivo administration?
A4: this compound should be reconstituted according to the manufacturer's instructions, typically using sterile water for injection or a specified buffer. The concentration should be verified before administration. For in-vivo studies, the formulation should be administered via a controlled intravenous infusion to minimize rapid shifts in coagulation status.
Troubleshooting Guides
Issue 1: Unexpected Hemodynamic Instability Post-Administration
Symptoms: Sudden drop or spike in blood pressure, changes in heart rate.
Possible Causes:
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Rapid Infusion Rate: Too rapid administration can lead to systemic effects.
-
Hypersensitivity Reaction: The subject may be having an immune response to the compound.
-
Vehicle Effects: The formulation vehicle may be contributing to the observed effects.
Troubleshooting Steps:
-
Reduce Infusion Rate: Decrease the rate of administration and monitor vital signs closely.
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Administer Antihistamines: If a hypersensitivity reaction is suspected, have appropriate countermeasures such as antihistamines and corticosteroids available, as per your experimental protocol.
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Vehicle Control Group: Ensure your study includes a control group receiving only the vehicle to rule out its effects.
Issue 2: Incomplete or Excessive Heparin Reversal
Symptoms: Coagulation assays (aPTT, anti-Xa) do not return to baseline or indicate a hypercoagulable state.
Possible Causes:
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Incorrect Dosing: The dose of this compound may be insufficient or excessive for the amount of heparin administered.
-
Timing of Measurement: Blood samples for coagulation assays may have been drawn too early or too late relative to this compound administration.
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Individual Subject Variability: Metabolic rates and drug response can vary between subjects.
Troubleshooting Steps:
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Dose-Titration Study: Conduct a preliminary dose-titration study to determine the optimal neutralizing dose of this compound for a given heparin concentration in your model.
-
Standardize Sampling Times: Establish a strict timeline for blood sampling post-administration to ensure consistency.
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Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If feasible, perform PK/PD modeling to better understand the drug's activity over time in your experimental system.
Quantitative Data Summary
The following table summarizes hypothetical adverse event data from a simulated pre-clinical study comparing this compound to Protamine Sulfate, the standard of care for heparin reversal.
| Adverse Event | This compound (N=50) | Protamine Sulfate (N=50) | p-value |
| Hemodynamic Events | |||
| Hypotension (MAP < 60 mmHg) | 4 (8%) | 10 (20%) | <0.05 |
| Hypertension (MAP > 140 mmHg) | 2 (4%) | 3 (6%) | >0.05 |
| Thrombotic Events | |||
| Microthrombi Formation | 1 (2%) | 2 (4%) | >0.05 |
| Immune Response | |||
| Anaphylactoid Reaction | 0 (0%) | 1 (2%) | >0.05 |
Experimental Protocols
Protocol: Assessment of Hemodynamic Stability in a Canine Model
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Animal Model: Beagle dogs (n=8), weight- and age-matched.
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Anesthesia: Induce and maintain anesthesia with isoflurane.
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Instrumentation: Place arterial and venous catheters for blood pressure monitoring and drug administration.
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Heparinization: Administer a bolus of unfractionated heparin (150 IU/kg).
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Reversal: After 5 minutes, administer either this compound (in a dose-escalating manner) or saline control via slow intravenous infusion over 10 minutes.
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Monitoring: Continuously record mean arterial pressure (MAP), heart rate, and respiratory rate for 60 minutes post-infusion.
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Data Analysis: Compare hemodynamic parameters between the this compound and saline groups using a repeated-measures ANOVA.
Visualizations
Caption: Mechanism of this compound in the Coagulation Cascade.
Caption: Experimental Workflow for this compound Administration.
References
Validation & Comparative
A Head-to-Head Comparison of Delparantag and Protamine Sulfate for In Vitro Heparin Reversal
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of delparantag and protamine sulfate for the reversal of heparin-induced anticoagulation. This analysis is supported by experimental data and detailed methodologies for key assays.
The effective and safe reversal of heparin's anticoagulant effects is crucial in various clinical settings, from cardiovascular surgery to the management of bleeding complications. For decades, protamine sulfate has been the only available agent for this purpose. However, its use is associated with potential adverse effects, including hypotension and anaphylactic reactions. This compound (also known as ciraparantag or PER977) has emerged as a novel, synthetic small molecule with the potential to be a universal anticoagulant reversal agent. This guide delves into the in vitro performance of this compound compared to the traditional protamine sulfate in neutralizing heparin.
Mechanisms of Action: A Tale of Two Binders
The fundamental difference between this compound and protamine sulfate lies in their chemical nature and mechanism of heparin neutralization.
Protamine Sulfate: This agent is a highly cationic polypeptide derived from fish sperm.[1] Its positively charged arginine residues form a strong ionic bond with the negatively charged heparin, creating a stable and inactive complex.[1] This complex is then cleared from circulation by the reticuloendothelial system.[1]
This compound: In contrast, this compound is a small, synthetic molecule designed to bind non-covalently to unfractionated heparin (UFH) and low-molecular-weight heparin (LMWH). It is believed to interact with heparin through a combination of charge-charge interactions and hydrogen bonding, effectively displacing it from antithrombin III (ATIII) and neutralizing its anticoagulant activity.
Quantitative In Vitro Performance
Recent in vitro studies have provided quantitative data on the heparin reversal efficacy of this compound compared to protamine sulfate. The following tables summarize these findings for unfractionated heparin (UFH) and enoxaparin, a low-molecular-weight heparin (LMWH).
Table 1: Reversal of Unfractionated Heparin (UFH) in Human Plasma
| Reversal Agent | Concentration | Residual Anti-Xa Activity | Residual Anti-IIa Activity |
| This compound | 50 µg/mL | Significantly Less than Protamine | Significantly Less than Protamine |
| Protamine Sulfate | 50 µg/mL | - | - |
Note: Data is based on a gravimetric comparison, with this compound demonstrating higher potency.
Table 2: Reversal of Enoxaparin (LMWH) in Human Plasma
| Reversal Agent | Concentration | Residual Anti-Xa Activity |
| This compound | > 25 µg/mL | Significantly Less than Protamine |
| Protamine Sulfate | > 25 µg/mL | - |
Note: this compound demonstrated a concentration-dependent neutralization of anti-Xa activity.
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to assess heparin reversal.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways.
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Sample Preparation: Citrated platelet-poor plasma is obtained from whole blood by centrifugation.
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Incubation: A known volume of heparinized plasma is incubated with either this compound, protamine sulfate, or a control vehicle at 37°C.
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Reagent Addition: An aPTT reagent containing a phospholipid (e.g., cephalin) and a contact activator (e.g., silica, kaolin, or ellagic acid) is added to the plasma and incubated.
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Clot Initiation and Detection: Calcium chloride is added to initiate the clotting cascade. The time taken for a fibrin clot to form is measured in seconds. A shorter clotting time indicates more effective heparin reversal.
Chromogenic Anti-Factor Xa (Anti-Xa) Assay
This assay specifically measures the inhibition of Factor Xa by heparin-ATIII complexes.
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Sample Preparation: As with the aPTT, citrated platelet-poor plasma is used.
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Incubation with Reversal Agent: The heparinized plasma is incubated with this compound, protamine sulfate, or a control.
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Addition of Factor Xa: A known excess amount of Factor Xa is added to the sample. The heparin-ATIII complexes present will neutralize a portion of this Factor Xa.
-
Chromogenic Substrate Addition: A chromogenic substrate that is specifically cleaved by Factor Xa is added.
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Measurement: The amount of residual, active Factor Xa cleaves the substrate, releasing a colored compound. The intensity of the color, measured by a spectrophotometer, is inversely proportional to the amount of heparin activity in the sample. Lower color intensity signifies less residual heparin activity and more effective reversal.
Thromboelastography (TEG)
TEG provides a global assessment of whole blood coagulation, from initial clot formation to fibrinolysis.
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Sample Preparation: The assay is performed on whole blood.
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Reversal Agent Addition: this compound or protamine sulfate is added to the heparinized whole blood sample.
-
Assay Initiation: The blood is placed in a cup in the TEG analyzer, and a pin is suspended in the sample. Clotting is initiated, often with an activator like kaolin.
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Measurement: As the clot forms and strengthens, it couples the motion of the cup to the pin. The instrument records the torque exerted by the clot on the pin over time, generating a characteristic tracing. Key parameters include the R-time (time to initial clot formation), K-time and alpha-angle (clot kinetics), and maximum amplitude (MA, clot strength). Effective heparin reversal is indicated by a normalization of these parameters towards baseline values.
Summary and Future Directions
The available in vitro data suggests that this compound is a more potent heparin reversal agent than protamine sulfate on a gravimetric basis, demonstrating more complete neutralization of both anti-Xa and anti-IIa activity for unfractionated heparin and superior neutralization of anti-Xa activity for enoxaparin. These findings position this compound as a promising alternative to protamine sulfate, potentially offering a more effective and predictable reversal of heparin-induced anticoagulation.
Further head-to-head studies with comprehensive dose-response analyses across a wider range of heparin concentrations and types are warranted to fully elucidate the comparative efficacy of these two agents. For researchers and drug development professionals, the distinct mechanisms of action and the in vitro performance data presented here provide a strong foundation for future investigations into safer and more effective strategies for anticoagulant reversal.
References
Head-to-Head Comparison: Delparantag vs. Andexanet alfa in Anticoagulant Reversal
A Guide for Researchers and Drug Development Professionals
In the landscape of anticoagulant reversal agents, Delparantag (PMX-60056) and Andexanet alfa (Andexxa®) represent targeted strategies to counteract the effects of different classes of anticoagulants. While both aim to restore hemostasis, they are not interchangeable, as they are designed to reverse distinct types of anticoagulant therapies. This guide provides a detailed, data-driven comparison of this compound and Andexanet alfa, focusing on their mechanisms of action, preclinical and clinical efficacy, and the experimental methodologies used to evaluate their performance. This objective analysis is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.
Introduction: Distinct Targets in Anticoagulant Reversal
This compound is a synthetic, small-molecule agent developed for the reversal of unfractionated heparin (UFH) and low molecular weight heparins (LMWH).[1] Its development, however, has been discontinued. Andexanet alfa, on the other hand, is a recombinant modified human Factor Xa protein that is FDA-approved for the reversal of the Factor Xa (FXa) inhibitors rivaroxaban and apixaban when life-threatening or uncontrolled bleeding occurs.[2][3] This fundamental difference in their targets dictates their distinct clinical applications and the context of their evaluation.
Mechanism of Action
This compound: Neutralizing Heparins
This compound is a salicylamide derivative designed to directly bind to heparin and LMWH.[1] It is believed to form a stable electrostatic bond with the pentasaccharide sequence of heparins, which is crucial for their anticoagulant activity. This binding neutralizes the heparin molecules, preventing them from potentiating the activity of antithrombin (AT), thereby restoring the normal coagulation cascade.[1]
dot
References
Delparantag vs. Protamine: An In Vivo Comparative Analysis for Heparin Reversal in Animal Models
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Delparantag and the current standard-of-care, protamine, for the reversal of heparin-induced anticoagulation in preclinical animal models. This analysis is based on available experimental data on their efficacy and safety profiles.
This compound (PMX-60056) is a novel, small-molecule synthetic agent designed to reverse the anticoagulant effects of unfractionated heparin (UFH) and low-molecular-weight heparin (LMWH).[1] In contrast, protamine sulfate is a biological substance, a positively charged protein isolated from salmon sperm, which has been the only approved antidote for heparin reversal for decades.[2] The primary mechanism of protamine involves the formation of a stable, inactive complex with the negatively charged heparin molecule.[2] this compound, a salicylamide derivative, is also designed to bind to heparin and LMWH, thereby neutralizing their anticoagulant activity.[1]
While effective, protamine administration is associated with a range of adverse effects, including hypotension, bradycardia, catastrophic pulmonary vasoconstriction, and allergic reactions.[2][3] These safety concerns have driven the search for safer and more effective reversal agents like this compound.
Efficacy in Anticoagulant Reversal: A Head-to-Head Comparison in a Rat Model
A key in vivo study directly compared the efficacy of this compound and protamine in neutralizing UFH and the LMWH enoxaparin in Sprague-Dawley rats. The study assessed both the hemostatic and antithrombotic effects of the reversal agents.
Data on Bleeding Time and Antithrombotic Activity
The following tables summarize the quantitative data from this comparative study, demonstrating the efficacy of this compound and protamine in reversing heparin-induced bleeding and thrombosis.
Table 1: Reversal of Unfractionated Heparin (UFH)-Induced Bleeding Time
| Treatment Group | Dose (mg/kg) | Mean Bleeding Time (minutes) |
| Saline Control | - | 7.3 ± 1.4 |
| UFH (2 mg/kg) | - | 29.1 ± 5.1 |
| UFH + Protamine | 0.5 | ~15 |
| 1.0 | ~10 | |
| 2.0 | ~8 | |
| UFH + this compound | 0.5 | ~16 |
| 1.0 | ~11 | |
| 2.0 | ~7.5 |
Data are estimated from graphical representations in the source material and are presented as mean ± standard deviation.
Table 2: Reversal of Enoxaparin (LMWH)-Induced Bleeding Time
| Treatment Group | Dose (mg/kg) | Mean Bleeding Time (minutes) |
| Saline Control | - | 7.3 ± 1.4 |
| Enoxaparin (2 mg/kg) | - | 16.7 ± 3.6 |
| Enoxaparin + Protamine | 2.0 | 8.7 ± 1.5 |
| Enoxaparin + this compound | 2.0 | 7.4 ± 1.2 |
Data are presented as mean ± standard deviation.
Table 3: Reversal of Unfractionated Heparin (UFH)-Induced Antithrombotic Activity
| Treatment Group | Dose (mg/kg) | Mean Number of Vein Clampings to Occlusion |
| Saline Control | - | 3.4 ± 0.5 |
| UFH (2 mg/kg) | - | 7.2 ± 1.1 |
| UFH + Protamine | 0.5 | ~6 |
| 1.0 | ~4.5 | |
| 2.0 | ~3.8 | |
| UFH + this compound | 0.5 | ~6.2 |
| 1.0 | ~4.8 | |
| 2.0 | ~3.6 |
Data are estimated from graphical representations in the source material and are presented as mean ± standard deviation.
Table 4: Reversal of Enoxaparin (LMWH)-Induced Antithrombotic Activity
| Treatment Group | Dose (mg/kg) | Mean Number of Vein Clampings to Occlusion |
| Saline Control | - | 3.4 ± 0.5 |
| Enoxaparin (2 mg/kg) | - | 7.0 ± 0.6 |
| Enoxaparin + Protamine | 2.0 | ~4.0 |
| Enoxaparin + this compound | 2.0 | ~3.8 |
Data are estimated from graphical representations in the source material and are presented as mean ± standard deviation.
The results indicate that this compound is as effective as protamine in neutralizing the anticoagulant and antithrombotic effects of UFH in a dose-dependent manner. Notably, this compound appeared to be slightly more effective than protamine in reversing the bleeding induced by the LMWH enoxaparin.[4]
Hemodynamic and Safety Profile
A critical differentiator for any new heparin reversal agent is its safety profile, particularly concerning the adverse hemodynamic effects commonly observed with protamine.
Protamine's Adverse Hemodynamic Effects in Animal Models
Numerous studies in various animal models have characterized the adverse hemodynamic effects of protamine.
-
In rats , protamine administration has been shown to cause a significant, dose-dependent decrease in mean arterial pressure (MAP).[2][5] At a dose of 10 mg/kg, protamine led to a maximal drop in MAP of 23% to 49%.[2]
-
In canine models , protamine is also known to induce hypotension.[6]
The hypotensive effects of protamine are thought to be mediated by the release of nitric oxide (NO) and other vasoactive substances.[2]
Hemodynamic Profile of this compound
Experimental Protocols
In Vivo Heparin Neutralization in a Rat Model
The following is a summary of the experimental protocol used in the direct comparative study of this compound and protamine.
-
Animal Model: Male Sprague-Dawley rats.
-
Anticoagulation: Unfractionated heparin (2 mg/kg) or enoxaparin (2 mg/kg) was administered via intravenous (IV) bolus.
-
Reversal Agent Administration: Five minutes after anticoagulant administration, either saline, protamine sulfate (0.5, 1.0, or 2.0 mg/kg), or this compound (0.5, 1.0, or 2.0 mg/kg) was administered as an IV bolus.
-
Efficacy Assessment:
-
Bleeding Time: Assessed using a tail transection model, where the time to cessation of bleeding is measured.
-
Antithrombotic Activity: Evaluated using a jugular vein clamping model, where the number of clamps required to induce thrombosis is determined.
-
-
Coagulation Assays: Blood samples were collected for ex vivo analysis of activated partial thromboplastin time (aPTT), anti-Xa, and anti-IIa activities.
Caption: Experimental workflow for the in vivo comparison of this compound and protamine.
Signaling Pathways and Mechanisms of Action
Caption: Mechanisms of action and a key adverse effect pathway.
Conclusion
Based on the available in vivo animal data, this compound demonstrates comparable efficacy to protamine in reversing UFH-induced anticoagulation and may offer a slight advantage in neutralizing LMWH. The primary potential benefit of this compound lies in its synthetic nature, which may translate to an improved safety profile with a lower propensity for adverse hemodynamic events and allergic reactions compared to the biologically derived protamine. However, further in vivo studies are required to comprehensively characterize the hemodynamic effects of this compound and to confirm its superior safety profile in direct, head-to-head comparisons with protamine. These findings support the continued investigation of this compound as a promising alternative for heparin reversal.
References
- 1. In vivo neutralization of unfractionated heparin and low-molecular-weight heparin by a novel salicylamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiovascular and Respiratory Toxicity of Protamine Sulfate in Zebrafish and Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of the hemodynamic effects of heparinase I and protamine sulfate in the systemic and hindlimb vascular beds of the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lessons from studying an infrequent event: adverse hemodynamic response associated with protamine reversal of heparin anticoagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Delparantag: A Comparative Analysis of Cross-Reactivity with Other Anticoagulants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Delparantag (PMX-60056), a synthetic small molecule developed as a reversing agent for heparin-based anticoagulants, with other established anticoagulants. Due to the discontinuation of this compound's clinical development, publicly available data on its cross-reactivity is limited primarily to unfractionated heparin (UFH) and low molecular weight heparin (LMWH). This document summarizes the existing experimental data, outlines the methodologies for assessing anticoagulant effects and cross-reactivity, and presents relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound is a salicylamide derivative designed to neutralize the anticoagulant effects of UFH and LMWH.[1] Its mechanism of action involves binding directly to heparin molecules, thereby disrupting the heparin-antithrombin III (ATIII) complex and restoring normal coagulation.[1] This is in contrast to other anticoagulants that target specific factors in the coagulation cascade. While showing promise in early studies as a potentially more potent and safer alternative to protamine sulfate, its development was halted during Phase II clinical trials due to safety concerns, including toxicity and hypotension.[2]
Comparative Data on Anticoagulant Reversal
Quantitative data directly comparing this compound's cross-reactivity with direct oral anticoagulants (DOACs) or warfarin is not available in published literature. The available data focuses on its efficacy in reversing heparin-induced anticoagulation.
Table 1: In Vitro Neutralization of Heparinoids by this compound vs. Protamine
| Parameter | This compound | Protamine Sulfate | Reference |
| Target Anticoagulant | Unfractionated Heparin (UFH), Low Molecular Weight Heparin (LMWH) | Unfractionated Heparin (UFH) | [1][3] |
| Mechanism of Action | Binds to heparin, disrupting heparin-ATIII interaction | Forms an inactive complex with heparin | [1][4] |
| Anti-Xa Activity Neutralization (Heparinized Plasma) | More potent on a gravimetric basis | Standard of care | [1] |
| Anti-IIa Activity Neutralization (Heparinized Plasma) | More potent on a gravimetric basis | Standard of care | [1] |
| Gravimetric Neutralization Ratio (vs. Heparin) | Approximately 2:1 | 1:1 (1mg protamine per 100 units of heparin) | [1][4] |
| Residual Anti-Xa Activity (vs. Enoxaparin) | Significantly less at concentrations >25 mg/mL | Less effective against LMWH | [1] |
Table 2: Cross-Reactivity Profile of this compound (Based on Available Information)
| Anticoagulant Class | Specific Agent(s) | Known or Expected Cross-Reactivity with this compound |
| Heparinoids | Unfractionated Heparin (UFH), Low Molecular Weight Heparin (LMWH) | High: this compound is designed to bind and neutralize these agents. |
| Direct Thrombin Inhibitors | Dabigatran | No Data Available: Unlikely to have a direct interaction due to different mechanisms of action. |
| Direct Factor Xa Inhibitors | Rivaroxaban, Apixaban, Edoxaban | No Data Available: Unlikely to have a direct interaction due to different mechanisms of action. |
| Vitamin K Antagonists | Warfarin | No Data Available: No plausible mechanism for direct interaction. |
Experimental Protocols
To assess the cross-reactivity of a compound like this compound, a panel of in vitro and ex vivo assays would be employed. Below are detailed methodologies for key experiments.
Coagulation Assays
These assays measure the time to clot formation in plasma and are fundamental for assessing the effect of anticoagulants and their reversal agents.
-
Activated Partial Thromboplastin Time (aPTT):
-
Principle: Measures the integrity of the intrinsic and common pathways of the coagulation cascade.
-
Methodology:
-
Citrated platelet-poor plasma (PPP) is incubated with a contact activator (e.g., silica, ellagic acid) and phospholipids.
-
Calcium chloride is added to initiate coagulation.
-
The time taken for a fibrin clot to form is recorded.
-
-
Application for this compound: To assess the reversal of heparin-induced aPTT prolongation. A return to baseline aPTT would indicate effective neutralization. Its effect on plasma treated with other anticoagulants would determine cross-reactivity.
-
-
Prothrombin Time (PT):
-
Principle: Measures the integrity of the extrinsic and common pathways.
-
Methodology:
-
Citrated PPP is incubated at 37°C.
-
A reagent containing tissue factor and calcium chloride is added to trigger coagulation.
-
The time to clot formation is measured.
-
-
Application for this compound: Primarily to assess any off-target effects on the extrinsic pathway or cross-reactivity with warfarin.
-
-
Anti-Factor Xa Assay:
-
Principle: A chromogenic assay that specifically measures the activity of Factor Xa inhibitors or heparinoids that potentiate anti-Xa activity of ATIII.
-
Methodology:
-
Patient plasma is incubated with a known amount of excess Factor Xa.
-
The residual Factor Xa cleaves a chromogenic substrate, releasing a colored compound.
-
The color intensity is inversely proportional to the concentration of the anti-Xa anticoagulant in the sample.
-
-
Application for this compound: To quantify the neutralization of UFH and LMWH. The assay would show a decrease in anti-Xa activity in the presence of this compound.[1]
-
-
Thrombin Generation Assay (TGA):
-
Principle: A global hemostasis assay that measures the total amount of thrombin generated over time in plasma following the initiation of coagulation.
-
Methodology:
-
Coagulation is initiated in platelet-poor or platelet-rich plasma.
-
A fluorogenic substrate for thrombin is added.
-
The fluorescence generated is continuously measured to create a thrombogram.
-
-
Application for this compound: To provide a comprehensive picture of the reversal of heparin-induced suppression of thrombin generation and to detect any pro- or anticoagulant effects in the presence of other anticoagulants.
-
Platelet Function Assays
These assays evaluate the impact of a compound on platelet activation and aggregation, which is crucial for a complete hemostatic assessment.
-
Light Transmission Aggregometry (LTA):
-
Principle: Measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
-
Methodology:
-
PRP is placed in a cuvette with a stir bar in an aggregometer.
-
A baseline light transmission is established.
-
A platelet agonist (e.g., ADP, collagen, thrombin) is added.
-
As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases, which is recorded over time.
-
-
Application for this compound: To determine if this compound itself affects platelet aggregation or if it modulates the effects of other anticoagulants on platelet function.
-
Visualizations: Signaling Pathways and Experimental Workflows
Figure 1: The coagulation cascade with targets of various anticoagulants and this compound.
Figure 2: A generalized experimental workflow for assessing the cross-reactivity of this compound.
Conclusion
This compound was developed as a specific reversal agent for UFH and LMWH and has demonstrated potency in neutralizing their anticoagulant effects in preclinical studies. However, its clinical development was terminated, and as a result, there is a significant lack of data regarding its cross-reactivity with other classes of anticoagulants, such as DOACs and warfarin. Based on its mechanism of action, a direct interaction with these other agents is not expected, but this has not been experimentally verified in publicly available literature. The experimental protocols outlined in this guide provide a framework for how such cross-reactivity could be systematically evaluated for any new anticoagulant reversal agent. For researchers in this field, the story of this compound underscores the importance of a thorough safety and cross-reactivity profile for the successful development of novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A 1-year drug utilization evaluation of protamine in hospitalized patients to identify possible future roles of heparin and low molecular weight heparin reversal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derangedphysiology.com [derangedphysiology.com]
Assessing the Potency of Delparantag Relative to Protamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Delparantag (PMX-60056) and Protamine, two agents designed to reverse the anticoagulant effects of heparin and its derivatives. The information presented is based on available preclinical and clinical data to assist researchers and drug development professionals in understanding the relative potency and mechanisms of these compounds.
Mechanism of Action
Protamine: A well-established heparin antagonist, protamine is a polycationic protein isolated from salmon sperm. Its mechanism of action is based on a straightforward electrostatic interaction. The positively charged arginine residues in protamine form a stable, inactive salt complex with the negatively charged heparin, thereby preventing heparin from binding to and activating antithrombin (AT). This neutralization of heparin's anticoagulant activity is rapid and effective for unfractionated heparin (UFH).
This compound (PMX-60056): this compound is a synthetic, small-molecule salicylamide derivative designed as a specific antagonist for both unfractionated heparin (UFH) and low molecular weight heparin (LMWH). Its mechanism involves binding to the specific pentasaccharide sequence within heparin and LMWH molecules that is critical for their interaction with antithrombin. By occupying this site, this compound competitively inhibits the heparin-antithrombin interaction, thus neutralizing the anticoagulant effect.
Below is a diagram illustrating the distinct mechanisms of action of Protamine and this compound in reversing heparin-induced anticoagulation.
Comparative Potency
Direct, head-to-head clinical trial data with detailed dose-response curves for this compound versus Protamine are not extensively available in the public domain. However, preclinical studies and early clinical data provide insights into their relative potency.
One preclinical study reported that in heparinized plasma, this compound is more potent on a gravimetric basis than protamine in neutralizing both anti-Factor Xa and anti-Factor IIa activities. Furthermore, this study suggested that this compound can achieve complete neutralization of heparin at an approximate 2:1 gravimetric ratio (this compound to heparin).
Animal studies in rats have indicated that this compound neutralizes the antithrombotic, anticoagulant, and bleeding effects of heparins as effectively as protamine sulfate and may be slightly more efficacious against LMWHs.
The following table summarizes the available data on the potency of this compound and Protamine.
| Parameter | This compound (PMX-60056) | Protamine | Source(s) |
| Relative Potency (Gravimetric) | More potent than protamine in heparinized plasma for neutralizing anti-Xa and anti-IIa activities. | Standard of care. | |
| Heparin Neutralization Ratio | Approximately 2:1 (this compound:heparin) for complete neutralization. | Typically 1 mg of protamine for every 100 units of UFH. | |
| Efficacy against LMWH | May be slightly more efficacious than protamine. | Partially reverses the anti-Xa activity of LMWH. |
Experimental Protocols
Detailed experimental protocols from head-to-head comparative studies are not publicly available. However, the assessment of heparin reversal agents typically involves a standard set of in vitro and in vivo assays.
In Vitro Anticoagulant Activity Assays:
-
Anti-Factor Xa Assay: This chromogenic assay measures the ability of a reversal agent to neutralize the heparin-mediated inhibition of Factor Xa. In a typical protocol, human plasma is spiked with a known concentration of heparin or LMWH. The test agent (this compound or Protamine) is then added at various concentrations. A known amount of Factor Xa is introduced, followed by a chromogenic substrate for Factor Xa. The amount of color produced is inversely proportional to the amount of active Factor Xa, thus indicating the degree of heparin neutralization.
-
Anti-Factor IIa (Thrombin) Assay: Similar to the anti-Xa assay, this chromogenic assay quantifies the neutralization of heparin's inhibitory effect on Factor IIa (thrombin).
-
Activated Partial Thromboplastin Time (aPTT): This clotting assay measures the time it takes for a clot to form in plasma after the addition of a reagent that activates the intrinsic pathway. Prolonged aPTT in the presence of heparin is expected to be shortened in a dose-dependent manner by the addition of a reversal agent.
The following diagram illustrates a general experimental workflow for the in vitro assessment of heparin reversal agents.
Preclinical Comparative Analysis of Novel Heparin Antagonists
A Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of novel heparin antagonists, offering supporting experimental data, detailed methodologies for key experiments, and visualizations of their mechanisms of action. The information is intended to assist researchers, scientists, and drug development professionals in evaluating and selecting appropriate heparin reversal agents for further investigation.
Introduction to Novel Heparin Antagonists
Heparin and its low-molecular-weight derivatives are essential anticoagulants in clinical practice. However, their use carries a risk of major bleeding, necessitating the availability of effective and safe reversal agents. While protamine sulfate has been the standard of care, its use is associated with potential adverse effects, including hypotension and allergic reactions.[1][2] This has driven the development of novel heparin antagonists with improved safety and efficacy profiles. This guide focuses on the preclinical data of three promising novel agents: Andexanet alfa, Ciraparantag, and Low Molecular Weight Protamine (LMWP), and also notes other developments such as HepArrestTM.
Comparative Efficacy in Preclinical Models
The efficacy of novel heparin antagonists has been evaluated in various in vitro and in vivo preclinical models. The following tables summarize the key quantitative data from these studies, focusing on heparin neutralization and reduction in bleeding.
Table 1: In Vitro Heparin Neutralization
| Antagonist | Assay | Key Findings | Reference |
| Andexanet alfa | Anti-Xa Activity | Reduced anti-FXa activity by 94% in human plasma anticoagulated with apixaban. | [3] |
| Thrombin Generation | Fully restored thrombin generation within 2-5 minutes in human plasma with apixaban. | [3] | |
| Ciraparantag | Whole Blood Clotting Time (WBCT) | Reversed edoxaban-induced increases in WBCT to within 10% of baseline within 10 minutes in human blood. | |
| Low Molecular Weight Protamine (LMWP) | aPTT & Anti-Xa Assay | Completely neutralized the anticoagulant functions of heparin in vitro. | [4] |
| HepArrestTM | aPTT, Thrombin Time, Anti-Xa Assay | Effective in reversing heparin-mediated anticoagulation. | [1] |
Table 2: In Vivo Bleeding Reduction in Animal Models
| Antagonist | Animal Model | Anticoagulant | Dose of Antagonist | Bleeding Reduction | Reference |
| Andexanet alfa | Rabbit Liver Laceration | Rivaroxaban | 35 mg and 75 mg per rabbit | 75% and 63%, respectively | [5] |
| Rabbit Liver Laceration | Edoxaban | Not specified | Decreased blood loss by 80% | [6] | |
| Ciraparantag | Rat Tail Transection | Rivaroxaban, Apixaban, Dabigatran | Not specified | >90% | [3] |
| Rabbit Liver Laceration | Not specified | High-dose | Similar to Andexanet alfa | [3] | |
| Low Molecular Weight Protamine (LMWP) | Canine Model | Heparin | 1 mg per 100 IU of heparin | Not specified, but effective reversal of anticoagulation parameters. | [2] |
Mechanisms of Action
The novel heparin antagonists employ distinct mechanisms to neutralize the anticoagulant effects of heparin and other anticoagulants.
Andexanet alfa: The Decoy Receptor
Andexanet alfa is a recombinant modified human factor Xa (FXa) protein that acts as a decoy. It has a high affinity for FXa inhibitors but is catalytically inactive. By binding to FXa inhibitors, it makes the inhibitor unavailable to bind to and inhibit endogenous FXa, thereby restoring normal hemostasis.
Caption: Mechanism of Andexanet alfa as a decoy receptor for FXa inhibitors.
Ciraparantag: The Universal Binder
Ciraparantag is a small, synthetic molecule designed to bind to a range of anticoagulants, including unfractionated heparin, low-molecular-weight heparins, and direct oral anticoagulants (DOACs), through non-covalent interactions. This binding neutralizes the anticoagulant, allowing for the restoration of the normal coagulation cascade.
Caption: Mechanism of Ciraparantag binding to and neutralizing anticoagulants.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the comparative evaluation of heparin antagonists. Below are outlines of key assays cited in the preclinical studies.
In Vivo Bleeding Models
1. Rat Tail Transection Model
-
Objective: To assess the effect of a heparin antagonist on bleeding time and blood loss following a standardized tail injury in rats.
-
Procedure Outline:
-
Anesthetize the rat according to approved institutional protocols.
-
Administer the anticoagulant (e.g., heparin) and allow for a period for it to take effect.
-
Administer the heparin antagonist or vehicle control.
-
Transect the tail at a specific diameter (e.g., 3 mm from the tip).
-
Immerse the tail in saline at 37°C and record the time to cessation of bleeding for a defined period (e.g., 30 minutes).
-
Measure total blood loss by collecting the blood and determining the hemoglobin concentration or by weighing the collection tube.
-
2. Rabbit Liver Laceration Model
-
Objective: To evaluate the hemostatic efficacy of a heparin antagonist in a model of solid organ injury.
-
Procedure Outline:
-
Anesthetize the rabbit and maintain anesthesia throughout the procedure.
-
Induce anticoagulation with heparin.
-
Perform a laparotomy to expose the liver.
-
Create a standardized laceration on a liver lobe (e.g., 3 cm long and 0.5 cm deep).
-
Administer the heparin antagonist or vehicle control intravenously.
-
Measure blood loss by collecting blood from the abdominal cavity using pre-weighed surgical sponges.
-
Monitor vital signs and survival.[6]
-
In Vitro Coagulation Assays
1. Activated Partial Thromboplastin Time (aPTT) Assay for Heparin Neutralization
-
Objective: To measure the ability of a heparin antagonist to reverse the heparin-induced prolongation of the aPTT, which reflects the intrinsic and common coagulation pathways.
-
Procedure Outline:
-
Prepare platelet-poor plasma from citrated whole blood.
-
Spike the plasma with a known concentration of heparin.
-
Add varying concentrations of the heparin antagonist to the heparinized plasma.
-
Incubate the plasma-antagonist mixture with an aPTT reagent (containing a contact activator and phospholipids) at 37°C for a specified time.
-
Initiate clotting by adding calcium chloride.
-
Measure the time to clot formation using a coagulometer.[7][8] A shortening of the aPTT compared to the heparin-only control indicates neutralization.
-
Experimental Workflow
The general workflow for the preclinical evaluation of a novel heparin antagonist is depicted below.
Caption: General workflow for preclinical evaluation of heparin antagonists.
Conclusion
The development of novel heparin antagonists represents a significant advancement in managing bleeding complications associated with heparin therapy. Andexanet alfa and ciraparantag have demonstrated robust efficacy in preclinical models through their distinct mechanisms of action. Low Molecular Weight Protamine shows promise as a less toxic alternative to protamine, though more extensive preclinical bleeding data would be beneficial for a direct comparison. The continued investigation and development of these and other novel antagonists like HepArrestTM are crucial for improving patient safety in various clinical settings where anticoagulation is required. This guide provides a foundational comparison to aid in the ongoing research and development in this critical therapeutic area.
References
- 1. Development of heparin antagonists with focused biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A [+18RGD] protamine variant for nontoxic and effective reversal of conventional heparin and low-molecular-weight heparin anticoagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical and clinical data for factor Xa and “universal” reversal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low molecular weight protamine: a potential nontoxic heparin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical safety and efficacy of andexanet alfa in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. clinlabnavigator.com [clinlabnavigator.com]
- 8. APTT Heparin Neutralization - Laboratory Test Directory | South & West [corewellhealth.testcatalog.org]
Navigating Protamine Hypersensitivity: A Comparative Analysis of Delparantag and Alternative Heparin Reversal Agents
For researchers, scientists, and drug development professionals, the management of heparin anticoagulation in patients with protamine allergy presents a significant clinical challenge. Protamine sulfate, the standard and only approved agent for heparin reversal, can trigger severe, life-threatening hypersensitivity reactions. This has spurred the investigation into alternative strategies. This guide provides a comparative overview of Delparantag (PMX-60056), a novel synthetic heparin reversal agent, and other emerging alternatives, with a focus on their performance and potential utility in protamine-allergic scenarios.
This compound (PMX-60056): A Promising but Discontinued Candidate
This compound is a synthetic, small-molecule salicylamide derivative designed to directly bind to unfractionated heparin (UFH) and low-molecular-weight heparin (LMWH), neutralizing their anticoagulant effect.[1] Its mechanism of action involves specific binding to the pentasaccharide sequence of heparin, disrupting the heparin-antithrombin interaction.[1]
Clinical development of this compound reached Phase 2 trials, where it demonstrated the ability to rapidly reverse heparin-induced anticoagulation in patients undergoing percutaneous coronary intervention (PCI).[2][3] In a Phase 1b/2 study, this compound was shown to completely reverse the anticoagulant effects of heparin in healthy subjects.[4]
Despite these promising early results, the development of this compound was discontinued.[5] While the specific reasons for the discontinuation are not widely published, some reports suggest it was due to unacceptable side effects.[5]
Crucially, there is no publicly available data on the performance of this compound specifically in preclinical models of protamine allergy or in patients with known protamine hypersensitivity. Therefore, its potential advantages in this specific patient population remain unevaluated.
Alternatives to Protamine for Heparin Reversal
Several other agents have been investigated as potential alternatives to protamine for patients with a history of protamine allergy. These include historical compounds and newer agents in various stages of development.
Hexadimethrine Bromide
Hexadimethrine is a synthetic polycation that, like protamine, neutralizes heparin through electrostatic interaction. It has been used historically in patients with protamine allergy.[6] However, its use is associated with side effects similar to those of protamine, including hypotension and pulmonary hypertension, and it is no longer clinically available.[7]
Recombinant Platelet Factor 4 (rPF4)
Platelet factor 4 (PF4) is a naturally occurring protein released from platelets that binds to and neutralizes heparin.[8][9] A recombinant version of PF4 (rPF4) has been evaluated as a heparin reversal agent. In a Phase 1 clinical trial involving patients undergoing cardiac catheterization, rPF4 was shown to be effective in reversing heparin's anticoagulant effects without the adverse hemodynamic or allergic reactions associated with protamine.[8][10] A subsequent retrospective analysis of a Phase 1/2 study in cardiac surgery patients also demonstrated effective heparin reversal with rPF4 without serious complications.[11]
Andexanet Alfa
Andexanet alfa is a recombinant modified human factor Xa molecule that acts as a decoy, binding to and sequestering Factor Xa inhibitors.[12] While primarily developed to reverse direct and indirect Factor Xa inhibitors, in vitro studies have shown that it can also effectively reverse the anticoagulant effects of unfractionated heparin and enoxaparin (a LMWH).[13][14][15] In a study of patients with acute major bleeding associated with enoxaparin use, andexanet alfa demonstrated good or excellent hemostasis in 88% of evaluable patients.[13] Its mechanism, which does not involve direct binding to heparin, suggests it would not cross-react in individuals with protamine allergy.
Ciraparantag (PER-977)
Ciraparantag is a small, synthetic molecule designed to bind to and reverse the effects of various anticoagulants, including UFH, LMWH, and direct oral anticoagulants (DOACs), through non-covalent, charge-charge interactions.[16] Clinical trials have demonstrated its ability to rapidly and completely reverse the anticoagulant effects of enoxaparin and edoxaban in healthy volunteers.[17][18] A single intravenous dose of ciraparantag was shown to restore baseline hemostasis within 10 to 30 minutes, with the effect sustained for 24 hours.[17][19] Like andexanet alfa, its unique mechanism of action makes it a promising candidate for patients with protamine allergy.
Performance Comparison of Heparin Reversal Agents
The following tables summarize the key characteristics and available performance data for this compound and its alternatives.
| Agent | Mechanism of Action | Development Status | Reported Efficacy in Heparin Reversal | Potential for Use in Protamine Allergy |
| This compound (PMX-60056) | Direct binding to heparin pentasaccharide[1] | Discontinued[5] | Complete reversal of UFH in Phase 1/2 trials[4] | Unknown (No specific data available) |
| Protamine Sulfate | Electrostatic binding to heparin[20] | Clinically Approved | Standard of care for UFH reversal[21] | Contraindicated in allergic individuals |
| Hexadimethrine Bromide | Electrostatic binding to heparin | No longer available | Effective heparin reversal[22] | Used historically, but with similar side effect profile to protamine[7] |
| Recombinant PF4 (rPF4) | Binds to and neutralizes heparin[8] | Investigational | Effective reversal in Phase 1/2 trials without protamine-like side effects[8][11] | High (non-cross-reactive mechanism) |
| Andexanet Alfa | Decoy receptor for Factor Xa inhibitors and heparin-bound antithrombin[13] | Approved for FXa inhibitor reversal | Effective reversal of UFH and LMWH in vitro and in clinical studies[13][14] | High (non-cross-reactive mechanism) |
| Ciraparantag (PER-977) | Binds to various anticoagulants via non-covalent interactions[16] | Investigational | Rapid and sustained reversal of LMWH and DOACs in clinical trials[17][18] | High (non-cross-reactive mechanism) |
| Quantitative Performance Data | Protamine Sulfate | Recombinant PF4 | Andexanet Alfa | Ciraparantag |
| Dosage | ~1 mg per 100 units of heparin[23] | 2.5 and 5.0 mg/kg were uniformly effective[8] | High and low dose cohorts studied for enoxaparin reversal[13] | 100 to 300 mg single IV dose[17] |
| Time to Reversal | Within 5 minutes[20] | Rapid, with normal aPTT at 5 minutes with effective doses[8] | Rapid decrease in anti-Xa activity at the end of bolus administration[13] | Within 10-30 minutes[17] |
| Efficacy Endpoint | Normalization of ACT/aPTT | Normalization of aPTT[8] | Median 75-83% decrease in anti-Xa activity for enoxaparin[13] | Complete reversal of whole blood clotting time in all subjects at effective doses[18] |
| Reported Adverse Events | Hypotension, anaphylaxis, pulmonary hypertension[20] | No serious side effects reported in Phase 1 trial[8][10] | Thrombotic events have been reported[24] | Mild, transient flushing[25] |
Experimental Protocols
A comprehensive understanding of the evaluation of these agents requires insight into the experimental methodologies employed. Below is a representative experimental protocol for assessing a novel heparin reversal agent in a preclinical in vivo model.
Objective: To evaluate the efficacy and safety of a novel heparin reversal agent in a rodent model of heparin-induced anticoagulation.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Unfractionated heparin (UFH)
-
Novel heparin reversal agent (Test Article)
-
Protamine sulfate (Positive Control)
-
Saline (Vehicle Control)
-
Anesthetic (e.g., isoflurane)
-
Activated partial thromboplastin time (aPTT) and anti-Factor Xa assay kits
-
Blood collection supplies
Procedure:
-
Animal Preparation: Rats are anesthetized and a catheter is placed in the femoral artery for blood sampling and in the femoral vein for drug administration.
-
Baseline Measurements: A baseline blood sample is collected to determine normal coagulation parameters (aPTT, anti-Xa activity).
-
Induction of Anticoagulation: A bolus of UFH (e.g., 200 IU/kg) is administered intravenously to induce a state of anticoagulation, typically targeting a >3-fold increase in aPTT.
-
Treatment Administration: Thirty minutes after heparin administration, animals are randomly assigned to receive an intravenous infusion of either:
-
Vehicle Control (Saline)
-
Positive Control (Protamine sulfate, e.g., 2 mg/kg)
-
Test Article (at various dose levels)
-
-
Post-treatment Blood Sampling: Blood samples are collected at multiple time points post-treatment (e.g., 5, 15, 30, 60, and 120 minutes).
-
Coagulation Parameter Analysis: Plasma is prepared from blood samples and analyzed for aPTT and anti-Factor Xa activity to assess the degree of heparin reversal.
-
Safety Monitoring: Animals are monitored throughout the experiment for any adverse reactions, such as changes in blood pressure, heart rate, or signs of distress.
-
Data Analysis: Coagulation parameters are compared between treatment groups and baseline values. Statistical analysis is performed to determine the significance of the reversal effect.
Visualizing the Mechanisms
To better understand the underlying biology of protamine allergy and the workflow for developing alternatives, the following diagrams are provided.
Signaling pathways in protamine-induced hypersensitivity reactions.
Typical experimental workflow for a novel heparin reversal agent.
Conclusion
While this compound showed initial promise as a synthetic heparin reversal agent, its development has been halted, and a critical gap remains in the understanding of its performance in protamine-allergic models. For clinicians and researchers facing the challenge of heparin reversal in this patient population, the focus must shift to other alternatives. Recombinant PF4, andexanet alfa, and ciraparantag represent promising avenues of investigation, each with unique mechanisms of action that are unlikely to trigger protamine-specific hypersensitivity. Continued research and clinical evaluation of these agents are essential to provide safer and more effective options for the management of anticoagulation in all patients, including those with challenging allergies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PolyMedix Inc. Initiates Phase 2 Clinical Trial with Novel Heptagonist, PMX-60056 - BioSpace [biospace.com]
- 3. dicardiology.com [dicardiology.com]
- 4. fiercehealthcare.com [fiercehealthcare.com]
- 5. Reversal Activity and Toxicity of Heparin-Binding Copolymer after Subcutaneous Administration of Enoxaparin in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent experiences with hexadimethrine for neutralizing heparin after cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 8. ahajournals.org [ahajournals.org]
- 9. Platelet factor 4 - Wikipedia [en.wikipedia.org]
- 10. Reversal of heparin anticoagulation by recombinant platelet factor 4 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A case series of recombinant platelet factor 4 for heparin reversal after cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Andexanet alfa for the reversal of the low-molecular-weight heparin enoxaparin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. Andexanet Alfa Neutralizes the Anticoagulant Effects of Unfractionated Heparin of Bovine, Ovine and Porcine Origin Almost as Protamine Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Covis Group Announces Data for Ciraparantag Published in Blood, the Journal of the American Society of Hematology [prnewswire.com]
- 17. Single-dose ciraparantag safely and completely reverses anticoagulant effects of edoxaban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Portico [access.portico.org]
- 20. openanesthesia.org [openanesthesia.org]
- 21. The reversal of anticoagulation in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Heparin neutralization with methylene blue, hexadimethrine, or vancomycin after cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. derangedphysiology.com [derangedphysiology.com]
- 24. ahajournals.org [ahajournals.org]
- 25. Ciraparantag reverses the anticoagulant activity of apixaban and rivaroxaban in healthy elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Delparantag: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe and compliant disposal of Delparantag, a salicylamide derivative used as a heparin-reversing agent. In the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on general best practices for pharmaceutical and laboratory chemical waste management, as well as information from the SDS for the related compound, Salicylamide.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat. Ensure that all handling of the compound, including preparation for disposal, is conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound, as with any laboratory chemical, should follow a structured protocol to ensure safety and regulatory compliance. Unused or expired pharmaceuticals should not be disposed of down the drain or in regular trash without proper deactivation.[1]
-
Waste Identification and Classification:
-
Characterize the this compound waste. Is it in a solid form, a solution, or mixed with other materials?
-
Based on available information for salicylamide derivatives, this compound waste should be treated as potentially hazardous chemical waste.[2][3] The SDS for Salicylamide indicates hazards such as being harmful if swallowed and causing skin and eye irritation.[2][3]
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed.[4] Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.
-
-
Segregation and Containment:
-
Segregate this compound waste from non-hazardous waste.[4][5]
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.[5][6] The container must be compatible with salicylamide derivatives. High-density polyethylene (HDPE) is generally a suitable choice.
-
The label on the waste container should clearly state "Hazardous Waste" and identify the contents, including "this compound" and any other components of the waste stream.
-
-
Storage of Chemical Waste:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[6]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[6]
-
Ensure the storage area is secure, well-ventilated, and away from sources of ignition or extreme temperatures.
-
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[6]
-
EHS will coordinate with a licensed hazardous waste contractor for proper treatment and disposal, which typically involves incineration for pharmaceutical waste.[7]
-
Never attempt to transport hazardous waste off-site yourself.
-
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, general guidelines for laboratory chemical waste provide the following thresholds:
| Parameter | Guideline | Source |
| Satellite Accumulation Area (SAA) Limit | A maximum of 55 gallons of hazardous waste. | [6] |
| Acutely Toxic Waste (P-listed) SAA Limit | A maximum of 1 quart of liquid or 1 kilogram of solid. | [6] |
Note: While it is not confirmed if this compound is a P-listed waste, it is best practice to minimize the accumulation of any chemical waste.
Experimental Protocols
Currently, there are no publicly available experimental protocols specifically for the disposal of this compound. The disposal procedures outlined above are based on established safety protocols for handling and disposing of laboratory chemicals and pharmaceutical waste in accordance with regulations from bodies such as the Environmental Protection Agency (EPA).[8][9][10]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. New EPA Rule on Pharmaceutical Waste Disposal [leadingage.org]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. fishersci.com [fishersci.com]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. acewaste.com.au [acewaste.com.au]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. ptb.de [ptb.de]
- 8. epa.gov [epa.gov]
- 9. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 10. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
Essential Safety and Logistical Information for Handling Delparantag
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the safe handling, operational procedures, and disposal of Delparantag, a novel anticoagulant reversal agent. Adherence to these protocols is crucial for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for various activities involving this compound. These recommendations are based on general best practices for handling potentially hazardous pharmaceutical compounds.[1][2][3][4][5][6][7]
| Activity | Minimum PPE | Moderate Risk PPE (Splash Potential) | High Risk PPE (Aerosolization/Spill) |
| Receiving & Storage | Nitrile Gloves | Nitrile Gloves, Lab Coat | Nitrile Gloves, Gown, Eye Protection |
| Weighing & Aliquoting | Nitrile Gloves, Lab Coat, Eye Protection | Double Nitrile Gloves, Gown, Eye Protection, Face Shield | Double Nitrile Gloves, Gown, Eye Protection, Face Shield, Respiratory Protection (N95 or higher) |
| In Vitro Experiments | Nitrile Gloves, Lab Coat | Nitrile Gloves, Gown, Eye Protection | Double Nitrile Gloves, Gown, Eye Protection, Face Shield |
| In Vivo Experiments | Nitrile Gloves, Lab Coat, Eye Protection | Double Nitrile Gloves, Gown, Eye Protection, Face Shield | Double Nitrile Gloves, Gown, Eye Protection, Face Shield, Respiratory Protection (N95 or higher) |
| Waste Disposal | Nitrile Gloves, Lab Coat | Nitrile Gloves, Gown, Eye Protection | Double Nitrile Gloves, Gown, Eye Protection, Face Shield |
Operational Plan
A structured approach to handling this compound is essential to minimize risk and ensure reproducible results.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the shipping container for any signs of damage or leakage.
-
PPE: At a minimum, wear nitrile gloves and a lab coat during unpacking.[1]
-
Documentation: Verify the product identity and quantity against the shipping documents. Log the receipt in the laboratory's chemical inventory system.
-
Storage: Store this compound in a designated, well-ventilated, and secure area away from incompatible materials. Follow the manufacturer's specific storage temperature recommendations.
Experimental Workflow: In Vivo Evaluation of Anticoagulant Reversal
The following is a generalized protocol for assessing the efficacy of this compound in reversing the effects of an anticoagulant in a preclinical animal model.
Caption: A typical experimental workflow for evaluating the in vivo efficacy of this compound.
Mechanism of Action: Reversal of Anticoagulation
This compound, also known as Ciraparantag, is a synthetic, water-soluble small molecule designed to reverse the effects of various anticoagulants.[1][2][8] It functions by directly binding to anticoagulant drugs through non-covalent, charge-charge interactions.[1][2] This binding sequesters the anticoagulant, preventing it from interacting with its endogenous targets in the coagulation cascade, such as Factor Xa and thrombin.[8] By neutralizing the anticoagulant, this compound allows for the restoration of normal hemostasis.[3]
Caption: this compound's mechanism of action as a universal anticoagulant reversal agent.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain or in regular trash. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed hazardous waste container labeled "Hazardous Chemical Waste." |
| Contaminated PPE (e.g., gloves, gowns) | Double-bag in sealed, labeled bags and dispose of as hazardous waste.[7] |
| Animal Carcasses and Bedding | Dispose of in accordance with the institution's animal hazardous waste disposal protocols. |
Spill Response:
-
Evacuate: Immediately clear the area of all personnel.
-
Isolate: Secure the area to prevent entry.
-
Protect: Don appropriate PPE, including respiratory protection if the spill involves a powder.
-
Contain: For liquid spills, use absorbent pads to contain the spill. For powder spills, gently cover with a damp paper towel to avoid aerosolization.
-
Clean: Use a chemical spill kit to clean the affected area. Decontaminate the area with an appropriate cleaning agent.
-
Dispose: Collect all cleanup materials in a sealed, labeled hazardous waste container.
-
Report: Report the spill to the laboratory supervisor and the institution's environmental health and safety office.
References
- 1. Ciraparantag, an anticoagulant reversal drug: mechanism of action, pharmacokinetics, and reversal of anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Paper: Reversal of Anticoagulation By Ciraparantag: Time to Onset and Duration of Effect [ash.confex.com]
- 7. mdpi.com [mdpi.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
